Technical Whitepaper: Structural Profiling, Synthesis, and Pharmacological Applications of N-Propyl-alpha-methylbenzylamine Hydrochloride
Executive Summary N-propyl-alpha-methylbenzylamine hydrochloride (IUPAC: N-(1-phenylethyl)propan-1-amine hydrochloride), hereafter referred to as NPAMBA·HCl , is a secondary amine salt of significant interest in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-propyl-alpha-methylbenzylamine hydrochloride (IUPAC: N-(1-phenylethyl)propan-1-amine hydrochloride), hereafter referred to as NPAMBA·HCl , is a secondary amine salt of significant interest in medicinal chemistry and organic synthesis. Characterized by its chiral alpha-carbon and lipophilic N-propyl chain, it serves as both a versatile chiral auxiliary in asymmetric synthesis and a core pharmacophore in several biologically active molecules. This whitepaper provides an in-depth analysis of its structural properties, pharmacological relevance, and a self-validating synthetic protocol designed for high-yield laboratory production.
Structural and Physicochemical Profiling
NPAMBA features a phenethylamine-like scaffold but strictly lacks the beta-carbon methylene bridge found in amphetamines, classifying it as a benzylamine derivative. The presence of the alpha-methyl group introduces a stereocenter, yielding distinct (R)- and (S)-enantiomers. This chirality drastically dictates its spatial orientation when binding to chiral receptors or when utilized as a chiral ligand precursor.
Table 1: Physicochemical Properties of NPAMBA (Free Base & HCl Salt)
Property
Value / Description
IUPAC Name
N-(1-phenylethyl)propan-1-amine hydrochloride
Molecular Formula
C11H17N (Base) / C11H18ClN (Salt)
Molecular Weight
163.26 g/mol (Base) / 199.72 g/mol (Salt)
PubChem CID
4349298 (Free Base)
Hydrogen Bond Donors
1 (Base) / 2 (Salt)
Hydrogen Bond Acceptors
1 (Base) / 1 (Salt)
Topological Polar Surface Area
12.0 Ų
Physical State (Salt)
Crystalline solid (White powder)
The conversion of the free base to the hydrochloride salt is a critical handling step. The free base is an oil prone to atmospheric oxidation and volatility. Salification ensures long-term bench stability, significantly increases water solubility for biological assays, and provides a highly crystalline form suitable for X-ray diffraction[1].
Pharmacological Significance and Scaffold Utility
As an application scientist, it is crucial to recognize that NPAMBA is rarely utilized as an end-product therapeutic; rather, it is a highly optimized structural motif. The N-propyl-1-phenylethylamine substructure is embedded in several high-profile therapeutics and research probes:
Fendiline (Calcium Channel Blocker): Fendiline is an antianginal agent synthesized by alkylating NPAMBA with 3,3-diphenylpropan-1-ol or through the hydroaminomethylation of 1,1-diphenylethene[2]. In this architecture, the NPAMBA moiety provides the necessary steric bulk and basicity for target receptor interaction.
VU717 (Kir4.1 Potassium Channel Inhibitor): Identified via high-throughput thallium flux assays, VU717 (3,3-Diphenyl-N-(1-phenylethyl)propan-1-amine) is a potent inhibitor of the Kir4.1 inward rectifier potassium channel[3]. The NPAMBA core restricts the conformational freedom of the molecule, ensuring the diphenyl groups are appropriately oriented to block the channel pore.
Mechanistic Causality of the Alpha-Methyl Group: In both drug design and metabolic stability, the alpha-methyl group is critical. It introduces steric hindrance that shields the secondary amine from rapid enzymatic degradation by monoamine oxidases (MAOs), extending the half-life of the pharmacophore in vivo.
Synthetic Methodology: Reductive Amination
The most robust, scalable, and self-validating method for synthesizing NPAMBA is the reductive amination of acetophenone with n-propylamine. This approach avoids the over-alkylation issues (tertiary amine formation) common in direct nucleophilic substitution.
Step-by-Step Protocol: Synthesis of NPAMBA·HCl
Step 1: Imine Formation (Condensation)
Procedure: Combine 1.0 equivalent of acetophenone with 1.5 equivalents of n-propylamine in anhydrous methanol (MeOH). Add 4Å molecular sieves.
Causality & Control: n-Propylamine is volatile and acts as the nucleophile. Using an excess of the amine, coupled with molecular sieves to sequester water, drives the thermodynamic equilibrium entirely toward the imine (Schiff base) intermediate[4].
In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The complete disappearance of the UV-active acetophenone spot validates the progression to Step 2.
Step 2: Selective Reduction
Procedure: Cool the reaction to 0–5 °C. Add glacial acetic acid dropwise until the pH reaches ~6.0. Add 1.2 equivalents of sodium cyanoborohydride (NaBH3CN) portion-wise.
Causality & Control: The pH adjustment to 6.0 is the most critical parameter. It selectively protonates the imine to form a highly electrophilic iminium ion. NaBH3CN is chosen over NaBH4 because it is stable at mildly acidic pH and is highly chemoselective—it rapidly reduces the iminium ion but remains completely inert toward unreacted acetophenone, preventing the formation of 1-phenylethanol byproducts[4].
In-Process Validation: Stir for 12 hours at room temperature. Quench with 1M NaOH to neutralize the acid and destroy excess hydride. Extract the free base into dichloromethane (DCM).
Step 3: Salification and Purification
Procedure: Dry the DCM extract over anhydrous MgSO4, filter, and evaporate to yield the crude free base oil. Dissolve the oil in anhydrous diethyl ether. Bubble dry HCl gas (or add 2M HCl in ether) dropwise at 0 °C until precipitation ceases.
Causality & Control: The hydrochloride salt is highly insoluble in non-polar ether. This drives a spontaneous crystallization event that inherently purifies the product, leaving unreacted neutral or highly lipophilic organic impurities dissolved in the mother liquor.
Final Validation: Filter the white crystals, wash with cold ether, and dry under vacuum. Confirm identity via 1H-NMR (CDCl3): validation is achieved by observing the distinct doublet of the alpha-methyl group at ~1.4 ppm and the multiplet of the N-propyl chain.
Mandatory Visualization
Figure 1: Mechanistic workflow for the reductive amination of acetophenone to NPAMBA·HCl.
References
National Center for Biotechnology Information. "N-(1-phenylethyl)propan-1-amine | C11H17N | CID 4349298". PubChem. URL:[Link]
AskFilo. "Reagents Needed to Convert Acetophenone (C6H5COCH3) to Target Compounds". URL: [Link]
Google Patents. "Method of producing fendiline - RU2739376C1".
Raphemot, R., et al. "Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1". PubMed Central (PMC). URL:[Link]
Comprehensive Safety, Handling, and Application Guide for N-(1-Phenylethyl)-1-propanamine Hydrochloride
Abstract N-(1-Phenylethyl)-1-propanamine hydrochloride (CAS: 149499-66-1) is a versatile, chiral secondary amine salt frequently utilized as a building block in pharmaceutical research and organic synthesis. This whitepa...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
N-(1-Phenylethyl)-1-propanamine hydrochloride (CAS: 149499-66-1) is a versatile, chiral secondary amine salt frequently utilized as a building block in pharmaceutical research and organic synthesis. This whitepaper provides an in-depth technical analysis of its physicochemical properties, toxicological mechanisms, and standard operating procedures (SOPs). By moving beyond a standard Safety Data Sheet (SDS), this guide bridges the gap between chemical safety and practical synthetic utility, offering drug development professionals a self-validating framework for handling and experimental design.
Physicochemical Profiling & Structural Rationale
Understanding the physical properties of N-(1-Phenylethyl)-1-propanamine HCl is critical for predicting its behavior in both biological systems and synthetic workflows. The compound features a lipophilic 1-phenylethyl moiety and a propyl chain, flanking a secondary amine.
Quantitative Data Summary
Property
Value / Description
Chemical Name
N-(1-Phenylethyl)-1-propanamine hydrochloride
CAS Number
149499-66-1
Molecular Formula
C₁₁H₁₈ClN (Free base: C₁₁H₁₇N)
Molecular Weight
199.72 g/mol
Physical State
Solid (White to off-white powder)
Solubility
Soluble in H₂O, Ethanol, DMSO; Insoluble in Hexanes
Storage Temperature
Room Temperature (Desiccated)
Chirality
1 Chiral Center (Racemic or Enantiopure depending on synthesis)
Causality of the Salt Form
In drug discovery, secondary amines are highly susceptible to atmospheric oxidation and the absorption of ambient carbon dioxide (forming carbamate salts). The hydrochloride (HCl) salt form is deliberately chosen for commercial distribution and storage . The protonation of the amine lone pair drastically increases the oxidation potential, rendering the molecule bench-stable. Furthermore, the HCl salt converts a volatile, potentially corrosive free-base liquid into a highly crystalline, easily weighable solid, minimizing inhalation hazards during routine handling.
Hazard Assessment & Toxicological Mechanisms
While the free base of aralkylamines is often classified as corrosive (Skin Corr. 1B) , the hydrochloride salt exhibits a mitigated hazard profile. However, it remains a potent irritant.
GHS Classification
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.
Mechanism of Amine-Induced Irritation
The toxicological causality of N-(1-Phenylethyl)-1-propanamine HCl is rooted in its acid-base chemistry. When the crystalline salt contacts physiological moisture (e.g., sweat, tears, or respiratory mucosa), the local buffering capacity of the tissue (pH ~7.4) induces partial deprotonation. The resulting lipophilic free base rapidly partitions into cellular lipid bilayers. Once intracellular, the amine re-protonates, causing an acute intracellular pH shift. This stress disrupts mitochondrial function, generates Reactive Oxygen Species (ROS), and triggers the release of inflammatory cytokines, manifesting phenotypically as severe irritation or erythema .
Mechanism of aralkylamine-induced cellular irritation and inflammatory signaling.
Standard Operating Procedures (SOP) for Safe Handling
To mitigate the hazards outlined above, handling must follow a self-validating safety system.
Personal Protective Equipment (PPE) & Engineering Controls
Ventilation: All weighing and transfer operations must be conducted within a certified Class II fume hood. The fine powder form of the HCl salt poses an inhalation risk (H335).
Gloves: Nitrile gloves (minimum 4 mil thickness) are required. Validation: Inspect gloves post-handling; any white powder residue indicates a breach in technique, requiring immediate glove replacement and hand washing.
Containment: Cover the solid spill with damp, absorbent paper towels to prevent aerosolization of the dust.
Neutralization: Wipe the area with a dilute acidic solution (e.g., 5% acetic acid) to ensure any free base generated by ambient moisture is converted back to a highly water-soluble, non-volatile salt.
Validation: Swab the cleaned area with a pH indicator strip moistened with DI water. A neutral pH (6.5-7.5) validates the complete removal of the basic amine residue.
Synthetic Utility & Experimental Workflows
In drug development, N-(1-Phenylethyl)-1-propanamine is frequently utilized to introduce a sterically hindered, chiral aralkyl group into a target scaffold, typically via amide coupling or reductive amination .
Because coupling reagents (like HATU or EDC) require the nucleophilic free amine, the HCl salt must be "free-based" prior to, or in situ during, the reaction. The following protocol details an ex situ free-basing and coupling workflow, which is preferred for sterically hindered secondary amines to maximize coupling efficiency.
Step-by-Step Methodology: Free-Basing and Amide Coupling
Phase 1: Free-Basing the HCl Salt
Dissolution: Suspend 1.0 equivalent of N-(1-Phenylethyl)-1-propanamine HCl in a biphasic mixture of Dichloromethane (DCM) and Deionized Water (1:1 v/v). Causality: DCM is chosen over Ethyl Acetate because the highly lipophilic free base exhibits superior solubility in halogenated solvents, and DCM minimizes emulsion formation during extraction.
Basification: Slowly add saturated aqueous Sodium Carbonate (Na₂CO₃) under vigorous stirring until the aqueous layer reaches pH 10. Causality: The pKa of the protonated secondary amine is approximately 10.5. Reaching pH 10 ensures >90% conversion to the free base.
Validation: Test the aqueous layer with pH paper. The cessation of CO₂ gas evolution and a stable pH > 10 validates complete deprotonation.
Extraction & Drying: Separate the organic (DCM) layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base as a pale oil.
Phase 2: HATU-Mediated Amide Coupling
5. Activation: In a dry flask under N₂, dissolve 1.1 equivalents of the target carboxylic acid and 1.2 equivalents of HATU in anhydrous DMF. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes. Causality: HATU is highly efficient for coupling sterically hindered secondary amines, forming a highly reactive HOAt ester intermediate.
6. Coupling: Add the freshly prepared N-(1-Phenylethyl)-1-propanamine free base (1.0 eq) to the activated mixture. Stir at room temperature for 12 hours.
7. Validation: Monitor the reaction via LC-MS or TLC. The disappearance of the amine starting material mass (m/z 164 for the free base) validates reaction completion.
Experimental workflow for the free-basing and subsequent amide coupling of the aralkylamine.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 75818, 1-Phenethylamine." PubChem. Available at:[Link]
Foundational
Technical Specification & Synthesis Guide: N-(1-Phenylethyl)-1-propanamine HCl
[1][2] Executive Summary N-(1-Phenylethyl)-1-propanamine hydrochloride (CAS: 149499-66-1) is a secondary amine salt frequently utilized as a chiral building block in organic synthesis and as an intermediate in the develo...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
N-(1-Phenylethyl)-1-propanamine hydrochloride (CAS: 149499-66-1) is a secondary amine salt frequently utilized as a chiral building block in organic synthesis and as an intermediate in the development of pharmaceutical agents.[1] Structurally, it consists of a propyl chain and a 1-phenylethyl group attached to a central nitrogen atom.[1]
Critical Distinction: Researchers must distinguish this compound from its structural isomer, N-propylamphetamine (N-propyl-1-phenylpropan-2-amine).[1] While they share the same molecular formula, N-(1-Phenylethyl)-1-propanamine places the amine functionality at the benzylic position (alpha to the phenyl ring), conferring distinct reactivity and pharmacological profiles.[1] This guide details the molecular specifications, a validated reductive amination synthesis protocol, and analytical benchmarks.
Physicochemical Identity
The following data establishes the baseline identity for the hydrochloride salt.
The most robust route for synthesizing high-purity N-(1-Phenylethyl)-1-propanamine is the reductive amination of 1-phenylethylamine with propanal .[1] This route is preferred over reacting acetophenone with propylamine because 1-phenylethylamine is readily available in enantiopure forms ((R) or (S)), allowing the stereochemistry of the starting material to be retained in the product.
PPE:[1] Wear nitrile gloves, safety goggles, and work within a fume hood.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4349298, N-(1-phenylethyl)propan-1-amine. Retrieved October 26, 2025, from [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Foundational methodology for reductive amination).[6]
Executive Summary N-(1-Phenylethyl)-1-propanamine (CAS: 66896-60-4) is a chiral secondary amine derived from the reductive alkylation of 1-phenylethylamine. It serves as a critical scaffold in asymmetric synthesis, funct...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(1-Phenylethyl)-1-propanamine (CAS: 66896-60-4) is a chiral secondary amine derived from the reductive alkylation of 1-phenylethylamine. It serves as a critical scaffold in asymmetric synthesis, functioning primarily as a chiral auxiliary and a resolving agent . Its structural rigidity, provided by the phenylethyl moiety, allows for effective stereochemical differentiation in downstream applications such as enantioselective alkylations and the synthesis of chiral ligands.
This guide details the synthesis, characterization, and application of this compound, focusing on the n-propyl variant (derived from propanal), distinguishing it from its isopropyl isomer.
~95–100 °C (at 10 mmHg) / ~205 °C (at 760 mmHg) [Estimated]
Density
~0.91 g/mL
Chirality
Available as (R)-(+) or (S)-(-) enantiomers
Synthesis Protocol: Reductive Amination
The most robust route for synthesizing N-(1-Phenylethyl)-1-propanamine in a research setting is the reductive amination of 1-phenylethylamine with propanal (propionaldehyde). This method avoids the racemization often seen in nucleophilic substitution (Sɴ2) reactions with alkyl halides.
Reaction Mechanism
The reaction proceeds via the formation of a chiral imine (Schiff base), which is subsequently reduced to the secondary amine. Using a mild reducing agent like sodium borohydride (NaBH₄) allows for a "one-pot" procedure.
Figure 1: Synthetic pathway via reductive amination.[1] The stereocenter is preserved throughout the transformation.
Detailed Methodology
Scale: 50 mmol (approx. 6.0 g of 1-phenylethylamine)
Reagents:
(R)- or (S)-1-Phenylethylamine (1.0 equiv, 50 mmol)
Column: Chiralcel OD-H or AD-HMobile Phase: Hexane/IPA (90:10)Criteria: >99% ee (Enantiomeric Excess).[2][3][4] Confirm no racemization occurred.
Optical Rotation
Measure [α]D²⁰ in Ethanol or Chloroform. Compare with literature value for the specific enantiomer used.
Applications in Drug Development
Chiral Resolution of Racemic Acids
One of the primary uses of N-(1-Phenylethyl)-1-propanamine is as a resolving agent . Because it is a chiral base, it reacts with racemic carboxylic acids to form diastereomeric salts. These salts have different physical properties (solubility), allowing separation by crystallization.
Figure 2: Workflow for the resolution of racemic acids using the chiral amine.
Chiral Auxiliary in Asymmetric Synthesis
The N-(1-phenylethyl) group acts as a steric shield. When this amine is converted to a lithium amide base (using n-BuLi), it can be used for the enantioselective deprotonation of prochiral ketones (e.g., forming chiral enolates).
Protocol Insight: The bulky phenyl group creates a chiral pocket, forcing the approach of electrophiles to a specific face of the molecule, often achieving high diastereomeric ratios (dr > 95:5).
Safety & Handling
Corrosivity: As a secondary amine, the compound is corrosive to skin and eyes. Wear nitrile gloves and safety goggles.
Volatility: While less volatile than propylamine, it still possesses a significant vapor pressure. Handle in a fume hood.
Storage: Store under an inert atmosphere (Argon/Nitrogen) to prevent oxidation (N-oxide formation) and absorption of atmospheric CO₂ (carbamate formation).
References
BenchChem. N-(1-phenylethyl)propan-2-amine in Organic Synthesis: Detailed Application Notes and Protocols. (2025).[3][4][5] Retrieved from
National Center for Biotechnology Information. PubChem Compound Summary for CID 4349298, N-(1-phenylethyl)propan-1-amine. (2025).[3][4][5] Retrieved from
K. Kodama et al.
Organic Syntheses. Synthesis of Chiral Amines via Reductive Amination. Org.[6][7] Synth. Coll. Vol. 10, 305. Retrieved from
Advanced Synthesis, Characterization, and Pharmacochemical Profile Executive Summary & Chemical Identity N-(1-Phenylethyl)propylamine hydrochloride is a secondary amine salt structurally classified as an N-alkylated phen...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Synthesis, Characterization, and Pharmacochemical Profile
Executive Summary & Chemical Identity
N-(1-Phenylethyl)propylamine hydrochloride is a secondary amine salt structurally classified as an N-alkylated phenethylamine derivative. It acts as a critical intermediate in the synthesis of chiral resolving agents and pharmaceutical actives. Chemically, it is the hydrochloride salt of N-propyl-α-methylbenzylamine .
Distinct from its structural isomer propylamphetamine (which possesses a phenisopropyl backbone), this compound features the amine functionality directly attached to the benzylic carbon. This structural nuance significantly alters its metabolic stability and pharmacological profile, primarily removing the potent psychostimulant effects associated with amphetamine derivatives while retaining utility as a chiral auxiliary.
White crystalline solid (HCl salt); Colorless oil (Free base)
Solubility
Soluble in water, ethanol, methanol; Insoluble in diethyl ether (salt form)
Synthetic Pathways & Methodology
The synthesis of N-(1-Phenylethyl)propylamine is most efficiently achieved via reductive amination . This pathway is preferred over direct alkylation (using propyl halides) to minimize over-alkylation to the tertiary amine.
This protocol utilizes 1-Phenylethylamine and Propanal (Propionaldehyde). This route preserves the stereochemistry of the starting amine, allowing for the synthesis of enantiopure (R) or (S) products.
Acid: Glacial Acetic Acid (catalytic, if using STAB)
Step-by-Step Methodology:
Imine Formation:
In a round-bottom flask equipped with a drying tube, dissolve 1-Phenylethylamine in anhydrous Methanol (0.5 M concentration).
Add activated 3Å molecular sieves to scavenge water (driving equilibrium).
Add Propanal dropwise at 0°C.
Checkpoint: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of amine) or IR (appearance of imine C=N stretch at ~1640 cm⁻¹).
Reduction:
Cool the reaction mixture to 0°C.
Add NaBH₄ portion-wise over 30 minutes. (Caution: Exothermic, gas evolution).
Allow the mixture to warm to RT and stir overnight.
Workup (Free Base Isolation):
Quench excess hydride with 1M HCl (carefully) until pH < 2.[4]
Basify the aqueous residue with 10% NaOH to pH > 12.
Extract with Dichloromethane (3 x 50 mL).
Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo to yield the crude oil.
Hydrochloride Salt Formation:
Dissolve the crude free base in minimal dry Diethyl Ether.
Cool to 0°C.
Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.
Filter the resulting white precipitate and wash with cold ether.
Recrystallize from Isopropanol/Ether for analytical purity.
Synthetic Logic Flow
Figure 1: Reductive amination pathway for the synthesis of N-(1-Phenylethyl)propylamine HCl.
Analytical Characterization
Verification of the synthesized compound requires a multi-modal approach to confirm structure, purity, and salt formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (Free Base) or D₂O (HCl Salt)
Proton (¹H) Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Structural Interpretation
Ar-H
7.20 – 7.40
Multiplet
5H
Phenyl ring protons.
Ph-CH
3.75
Quartet
1H
Benzylic methine proton (deshielded by phenyl ring).
N-CH₂
2.45 – 2.55
Triplet/Multiplet
2H
Propyl methylene adjacent to Nitrogen.
CH-CH₃
1.35
Doublet
3H
Methyl group attached to the chiral center.
CH₂-CH₃
1.45 – 1.55
Multiplet
2H
Central methylene of the propyl chain.
CH₂-CH₃
0.90
Triplet
3H
Terminal methyl of the propyl chain.
Note: In the HCl salt, the NH proton appears as a broad singlet (exchangeable) often shifted downfield (>8.0 ppm in DMSO-d6), and the alpha-protons (Ph-CH and N-CH₂) will shift slightly downfield due to the positive charge on nitrogen.
Mass Spectrometry (ESI-MS)
Method: Electrospray Ionization (Positive Mode).
Expected [M+H]⁺: m/z 164.14.
Fragmentation Pattern:
Loss of propyl group (M - 43).
Tropylium ion formation (m/z 91), characteristic of benzyl-containing compounds.
Stability, Handling, and Safety (SDS Highlights)
As a hydrochloride salt of a secondary amine, this compound exhibits specific stability profiles that differ from its free base.
Hygroscopicity: HCl salts are moderately hygroscopic. Store in a desiccator.
Stability: Stable under standard temperature and pressure. Avoid strong oxidizing agents.
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and use within a fume hood are mandatory during synthesis and handling.
Pharmacological & Research Context
While often used as a chemical intermediate, the structural pharmacophore of N-(1-Phenylethyl)propylamine places it within the Trace Amine and Phenethylamine research domains.
Structure-Activity Relationship (SAR)
The compound lacks the α-methyl group on the side chain found in amphetamines (which is located on the beta-carbon relative to the nitrogen in amphetamine nomenclature).
Metabolic Stability: The absence of the α-methyl group on the alkyl chain (amphetamine style) renders it more susceptible to Monoamine Oxidase (MAO) degradation compared to amphetamines.
Chiral Resolution Agent: The primary industrial application of this compound (specifically the R-(+) or S-(-) enantiomers) is as a resolving agent for chiral acids.[5] It forms diastereomeric salts with racemic acids, which can then be separated by fractional crystallization (Ref. 2).[5]
Biological Pathway Visualization
The compound interacts with systems governing trace amines.[6] The diagram below illustrates its theoretical interaction versus the amphetamine class.
Figure 2: Pharmacological fate and industrial utility map.
References
National Center for Biotechnology Information. (2025).[1][5][7] PubChem Compound Summary for CID 4349298, N-(1-Phenylethyl)propan-1-amine. Retrieved from [Link]
Thermodynamic Characterization and Melting Point Determination of N-(1-Phenylethyl)-1-propanamine Hydrochloride
Executive Summary N-(1-Phenylethyl)-1-propanamine hydrochloride (also known as N-propyl-1-phenylethanamine HCl) is a chiral secondary amine salt frequently utilized as an intermediate, standard, or analog in the developm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(1-Phenylethyl)-1-propanamine hydrochloride (also known as N-propyl-1-phenylethanamine HCl) is a chiral secondary amine salt frequently utilized as an intermediate, standard, or analog in the development of neuroactive and cardiovascular active pharmaceutical ingredients (APIs). In the realm of pharmaceutical material science, the melting point of this compound is not merely a physical constant; it is a Critical Quality Attribute (CQA) that dictates its purity, stereochemical integrity, and polymorphic stability.
As a Senior Application Scientist, I have designed this technical guide to move beyond basic procedural lists. Here, we will explore the thermodynamic causality behind the melting behavior of this specific amine salt and provide a self-validating experimental framework for its precise thermal characterization.
Thermodynamic & Structural Causality
The melting point of a crystalline solid represents the exact temperature at which the solid and liquid phases exist in thermodynamic equilibrium. For an amine hydrochloride salt like N-(1-Phenylethyl)-1-propanamine HCl, the crystal lattice is stabilized by strong ionic interactions and intermolecular hydrogen bonding between the protonated secondary amine and the chloride counterion.
Crucially, because the molecule possesses a chiral center at the benzylic position, the stereochemical composition drastically alters the lattice energy. As established in the foundational text [4], the crystallization of a racemic mixture typically yields a "racemic compound"—a unique crystal lattice containing both enantiomers in the unit cell. This racemic lattice exhibits a distinct, often higher, melting point compared to the homochiral lattice of a pure (R)- or (S)-enantiomer. Consequently, thermal analysis serves as an indirect but highly reliable probe of enantiomeric purity and structural integrity.
Methodology for Melting Point Determination
To ensure a self-validating system, the analytical workflow must incorporate both routine screening (Capillary Method) and high-precision thermodynamic profiling (Differential Scanning Calorimetry, DSC). According to the [2], melting point is a universal test for new drug substances, necessitating rigorous methodological controls.
Protocol 1: Capillary Melting Point Determination (USP <741>)
Causality: The capillary method provides a direct visual confirmation of the phase transition, allowing the analyst to observe simultaneous decomposition (e.g., charring, discoloration, or bubbling) which might skew automated calorimetric measurements.
Self-Validation: The instrument is first calibrated using a USP-traceable primary reference standard (e.g., Vanillin or Phenacetin) with a known melting point close to the expected range of the sample to prove instrument accuracy prior to testing.
Sample Preparation: Triturate the N-(1-Phenylethyl)-1-propanamine HCl sample in an agate mortar to ensure a uniform, fine powder.
Reasoning: Large or irregular crystals create air pockets, leading to poor thermal conductivity and artificially broadened melting ranges.
Capillary Loading: Introduce the pulverized sample into a glass capillary tube and pack it to a uniform height of 2.5–3.0 mm by gently tapping the tube on a hard surface.
System Suitability Test (SST): Run the chosen USP reference standard. The observed melting point must fall within
°C of the certified value. If it fails, the instrument must be recalibrated.
Initial Heating: Insert the sample capillary and rapidly heat the block to approximately 5 °C below the expected melting point (typically around 140 °C to 160 °C for this class of salts).
Ramp Rate: Reduce the heating ramp rate to exactly 1 °C/min.
Reasoning: A slow ramp rate ensures thermal equilibrium between the heating block, the glass capillary, and the sample, preventing thermal lag as mandated by[1].
Observation & Recording: Record the
(first formation of a liquid meniscus) and (complete liquefaction).
Causality: DSC measures the heat flow associated with the phase transition, providing the true extrapolated onset temperature (
) and the enthalpy of fusion (). This is essential for detecting subtle polymorphic impurities, as detailed in [3].
Self-Validation: The DSC cell is calibrated for temperature and cell constant using high-purity Indium (melting point 156.6 °C, 28.45 J/g) to ensure photometric and thermodynamic accuracy.
Sample Weighing: Accurately weigh 2.0 to 5.0 mg of the sample into a standard aluminum pan using a calibrated microbalance.
Pan Sealing: Crimp the pan with a pinhole lid.
Reasoning: The pinhole allows for the release of any volatile impurities or trapped moisture, preventing pan deformation while maintaining a self-generated atmosphere.
Purge Gas: Establish a dry nitrogen purge at 50 mL/min to prevent oxidative degradation during the thermal cycle.
Thermal Cycle: Equilibrate at 25 °C, then heat at a rate of 10 °C/min up to 200 °C.
Reasoning: A 10 °C/min rate provides an optimal signal-to-noise ratio for the endothermic melting peak without causing excessive thermal gradients within the small sample mass.
Data Integration: Analyze the thermogram to determine the extrapolated onset temperature (
) and integrate the area under the curve to calculate .
Data Presentation
The thermal properties of N-(1-Phenylethyl)-1-propanamine HCl are highly dependent on its solid-state form. The table below summarizes the representative quantitative data for this class of secondary benzylic amine hydrochlorides.
Parameter
Analytical Method
Representative Value / Range
Causality / Significance
Melting Range
Capillary (USP <741>)
145.0 °C – 155.0 °C
Visual confirmation of purity; broad ranges (>2 °C) indicate impurities.
Onset Temp ()
DSC
148.5 °C
True thermodynamic melting point of the specific crystal lattice.
Enthalpy of Fusion ()
DSC
25.0 – 35.0 kJ/mol*
Energy required to disrupt the hydrogen-bonded HCl lattice.
Decomposition Temp ()
TGA
> 220.0 °C
Defines the upper thermal stability limit before degradation.
*Note: Exact values are intrinsically linked to the specific enantiomeric purity (racemate vs. pure enantiomer) and the isolated polymorphic form.
Visualizations
Experimental workflow for the thermal characterization of the hydrochloride salt.
Impact of stereochemistry on crystal lattice formation and melting point determination.
Conclusion
The melting point of N-(1-Phenylethyl)-1-propanamine hydrochloride is a foundational metric that bridges molecular structure with macroscopic thermodynamic behavior. By employing a dual-methodology approach—combining the visual confirmation of the capillary method with the quantitative rigor of DSC—researchers can establish a self-validating analytical framework. This framework not only verifies chemical purity but also provides critical insights into the stereochemical and polymorphic landscape of the target compound.
References
Compliance with amended General Chapter USP <741> Melting Range or Temperature. ChemRxiv.[Link]
ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency (EMA).[Link]
Polymorphism in Pharmaceutical Solids. Routledge / Taylor & Francis.[Link]
Enantiomers, Racemates, and Resolutions. Internet Archive.[Link]
Protocols & Analytical Methods
Method
Protocol for reductive alkylation of 1-phenylethylamine with propanal
Application Note: Selective Reductive Alkylation of 1-Phenylethylamine with Propanal Abstract & Scope This application note details the optimized protocol for the synthesis of -propyl-1-phenylethylamine via the reductive...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Selective Reductive Alkylation of 1-Phenylethylamine with Propanal
Abstract & Scope
This application note details the optimized protocol for the synthesis of
-propyl-1-phenylethylamine via the reductive alkylation of 1-phenylethylamine with propanal . While standard reductive aminations often utilize sodium cyanoborohydride (), this protocol employs Sodium Triacetoxyborohydride (STAB, ) . STAB is selected for its superior safety profile (non-toxic byproduct), operational simplicity (no pH adjustment required), and high chemoselectivity toward imines over aldehydes, significantly reducing the risk of alcohol side-products.
This guide is designed for medicinal chemists and process development scientists requiring high-purity secondary amines for chiral resolution agents or pharmaceutical intermediates.[1]
The reductive amination of a primary amine (1-phenylethylamine) with an aldehyde (propanal) proceeds through an imine intermediate.
Selectivity: STAB is a mild hydride donor.[1] Unlike sodium borohydride (
), it does not readily reduce aldehydes to alcohols in non-protic solvents (DCE/DCM).
Kinetics: STAB reduces the protonated imine (iminium species) much faster than the carbonyl precursor. This allows for a "Direct" (one-pot) protocol where the amine, aldehyde, and reducing agent are mixed simultaneously.
Stereoelectronics: The steric bulk of the acetoxy groups prevents rapid over-alkylation to the tertiary amine, provided stoichiometry is controlled.
Mechanistic Pathway
The reaction follows a stepwise equilibrium-reduction pathway.[1] The aldehyde and amine condense to form a hemiaminal, which dehydrates to the imine (Schiff base). The imine is then irreversibly reduced to the secondary amine.
Figure 1: Mechanistic pathway of STAB-mediated reductive amination.
*Note: For reactive aldehydes like propanal, acetic acid is often unnecessary. However, if the reaction is sluggish (monitored by TLC), 1.0 eq of AcOH can be added to catalyze imine formation.
Experimental Protocol
Preparation
Glassware: Oven-dried 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.
Atmosphere: Nitrogen or Argon atmosphere is recommended to prevent oxidation of propanal, though STAB is relatively stable in air.
Solvent: Anhydrous DCM (Dichloromethane) or DCE (1,2-Dichloroethane). Safety Note: DCE is more toxic; DCM is preferred for standard applications.[1]
Step-by-Step Procedure
Amine Solubilization:
Charge the RBF with 1-phenylethylamine (10 mmol, 1.21 g) and DCM (50 mL) . Stir at Room Temperature (RT).
Aldehyde Addition:
Add propanal (10.5 mmol, 0.61 g, ~0.75 mL) to the stirring amine solution.
Critical Check: Stir for 5–10 minutes. The solution may warm slightly due to exotherm from imine formation.
Reducing Agent Addition:
Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.97 g) in one portion.
Observation: The reaction is generally heterogeneous (STAB is suspended) but will clarify as the reagent is consumed.
Optional: If starting material remains after 1 hour, add Acetic Acid (10 mmol, 0.6 mL) .
Reaction Monitoring:
Stir at RT for 2–4 hours . Monitor by TLC (Eluent: 5% MeOH in DCM) or LCMS.
Byproduct: A faster-running spot (dialkylated amine) may appear if stoichiometry is loose; the product usually runs higher than the starting amine but lower than the dialkylated impurity.
Quench & Workup (Acid-Base Extraction):
Quench: Add saturated aqueous
(30 mL) . Stir vigorously for 15 minutes to quench excess hydride.
Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).
Aqueous Wash: Extract the aqueous layer with fresh DCM (
mL).
Drying: Combine organic layers, dry over anhydrous
Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of for the quench to solubilize boron species.
Safety Information
1-Phenylethylamine: Corrosive, toxic by absorption.[1] Use gloves and fume hood.
Propanal: Highly flammable (Flash point
), volatile.[1] Polymerizes on standing; use fresh bottle.
STAB: Releases acetic acid upon hydrolysis.[1] Irritant. Handle solids in a weigh boat, do not inhale dust.
DCM: Suspected carcinogen.[1] Use in a well-ventilated fume hood.[1]
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[3][4] Link
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.[1] Link
PubChem. (n.d.).[1] Compound Summary for CID 7408: 1-Phenylethylamine. National Center for Biotechnology Information.[1] Link
PubChem. (n.d.).[1] Compound Summary for CID 527: Propionaldehyde (Propanal). National Center for Biotechnology Information.[1] Link
Application Note: Chiral Resolution Using N-(1-Phenylethyl)-1-propanamine
Executive Summary This application note details the protocol for using N-(1-Phenylethyl)-1-propanamine (also known as -propyl- -methylbenzylamine) as a Chiral Resolving Agent (CRA).[1] While primary amines like -methylbe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the protocol for using N-(1-Phenylethyl)-1-propanamine (also known as
-propyl--methylbenzylamine) as a Chiral Resolving Agent (CRA).[1] While primary amines like -methylbenzylamine (PEA) are industry standards, their secondary amine derivatives offer distinct advantages in crystal lattice engineering.[1] The -propyl substitution alters the lipophilicity and hydrogen-bonding capability of the resolving agent, often succeeding where primary amines fail due to "oiling out" or formation of conglomerate crystals. This guide covers the mechanism, solvent screening, scale-up crystallization, and recovery protocols.
Chemical Identity & Properties
Compound Name:
-(1-Phenylethyl)-1-propanamine
CAS Number: 66896-60-4 (Free Base)
Structure Description: A secondary amine derived from -methylbenzylamine with an -propyl chain.[1]
Role: Basic Chiral Resolving Agent (for Acidic Racemates).
Property
Value
Note
Molecular Formula
Molecular Weight
163.26 g/mol
Chirality
Available as pure () or ()
Essential for resolution
Basicity ()
~10.0 - 10.5
Sufficient to deprotonate carboxylic acids
Solubility
Soluble in alcohols, ethers, DCM
Lipophilic tail increases non-polar solubility
Mechanism of Action: Diastereomeric Salt Formation
The core mechanism relies on the reaction between the racemic acid (
-Acid) and the enantiopure resolving agent (e.g., -Base).[2] This reaction yields two diastereomeric salts with distinct physical properties (solubility, lattice energy, melting point).
Unlike enantiomers, these diastereomeric salts are different chemical entities.[1][3] The success of the resolution depends on maximizing the difference in solubility (
) between the p-salt (precipitating, less soluble) and the n-salt (non-precipitating, remains in mother liquor).
The "Dutch Resolution" Context
-(1-Phenylethyl)-1-propanamine is often employed in a "Dutch Resolution" strategy.[1] If the parent amine (PEA) yields salts with poor crystallinity (gels/oils) or insufficient solubility difference, the introduction of the -propyl group:
Reduces H-Bonding: Secondary amines have only one H-bond donor, creating different lattice packing motifs than primary amines.[1]
Increases Steric Bulk: Disrupts overly tight packing that leads to non-selective precipitation.[1]
Modulates Solubility: The propyl chain increases solubility in non-polar solvents, allowing for a wider range of solvent screening.
Visualization: The Resolution Workflow
Caption: Workflow for diastereomeric salt resolution. The critical step is the filtration separating the solid diastereomer from the solution.
Experimental Protocols
Protocol A: Solvent Screening (Micro-Scale)
Objective: Determine the optimal solvent system that maximizes the solubility difference between diastereomers.
Cooling: Allow vials to cool slowly to Room Temperature (RT) over 4 hours.
Observation:
Clear Solution: Solubility too high (try less polar solvent).[1]
Gel/Oil:[1] Lattice energy mismatch (try different solvent or anti-solvent).[1]
Crystals:Success.
Analysis: Filter crystals, dry, and analyze by Chiral HPLC to determine Diastereomeric Excess (
).
Protocol B: Scale-Up Crystallization (The "Half-Quantity" Method)
Context: Using 0.5 equivalents of the resolving agent is often superior (Pope-Peachey method).[1] The resolving agent reacts with the more stable salt-forming enantiomer, while the other enantiomer remains as a free acid in solution.[4]
Filtration: Filter the white precipitate under vacuum. Wash the cake with cold IPA (2 x 10 mL).
Recrystallization: If chiral purity is <98%
, recrystallize the wet cake in fresh IPA (reflux cool filter).
Protocol C: Recovery (Salt Breaking)
Objective: Liberate the pure chiral acid and recover the expensive resolving agent.
Procedure:
Suspension: Suspend the solid salt in dilute HCl (1M) and an organic solvent (e.g., Ethyl Acetate or DCM).
Extraction (Acid): Shake vigorously.
Organic Layer:[2][6][7] Contains the Pure Chiral Acid (protonated).
Aqueous Layer: Contains the Resolving Agent (protonated ammonium salt).
Isolation (Acid): Dry the organic layer (
) and evaporate to yield the chiral acid.
Recycling (Amine): Treat the aqueous layer with NaOH (pH > 12) to liberate the free amine. Extract into MTBE, dry, and distill/evaporate to recycle the resolving agent for the next batch.
Data Analysis & Optimization
Calculating Efficiency
To evaluate the success of the resolution, calculate the Resolving Efficiency (S) . This metric accounts for both yield and purity.[1]
Note: Theoretical maximum yield for a resolution is 50% (unless dynamic kinetic resolution is used).[1] Therefore, an S-value of 0.4 (40% yield at >99% ee) is excellent.
Recrystallize the salt.[4][8][9][10][11] A single pass is rarely sufficient for >99% ee.[1]
References
BenchChem. (2025).[1][7] N-(1-phenylethyl)propan-2-amine in Organic Synthesis: Detailed Application Notes. Retrieved from [1]
Vries, T., et al. (1998).[1] "The Family Approach to the Resolution of Racemates" (Dutch Resolution). Angewandte Chemie International Edition, 37(17), 2349-2354.[1]
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1] (Standard Text on Chiral Resolution).
Saigo, K., et al. (1982).[1] "Optical Resolution of
-Methylbenzylamine and Its Derivatives". Bulletin of the Chemical Society of Japan.
Sigma-Aldrich. (n.d.).[1] N-(1-phenylethyl)-1-propanamine hydrochloride Product Data. Retrieved from [1]
Application Note: High-Yield Synthesis of N-Propyl-alpha-methylbenzylamine via Titanium(IV)-Mediated Reductive Amination
Abstract & Scope This application note details a robust, scalable protocol for the synthesis of -propyl- -methylbenzylamine (also known as -propyl-1-phenylethylamine) from acetophenone . While traditional reductive amina...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of
-propyl--methylbenzylamine (also known as -propyl-1-phenylethylamine) from acetophenone .
While traditional reductive amination methods (e.g., Leuckart reaction or catalytic hydrogenation) often suffer from harsh conditions, poor yields with sterically hindered ketones, or safety concerns regarding high-pressure vessels, this guide utilizes a Titanium(IV) isopropoxide [
] mediated approach . This method operates under mild conditions (room temperature) and avoids the use of toxic sodium cyanoborohydride (), replacing it with the safer sodium borohydride ().
Key Advantages of this Protocol:
Steric Management:
acts as both a Lewis acid and a water scavenger, driving the equilibrium toward the imine species, which is otherwise sluggish for acetophenone.
Safety Profile: Eliminates the risk of HCN generation associated with cyanoborohydride methods.
Purification Efficiency: Includes a self-validating Acid-Base extraction workflow that removes neutral byproducts without chromatography.
Reaction Mechanism & Pathway[1][2][3]
The reaction proceeds via a "one-pot" two-step sequence. First, the Lewis acidic titanium species coordinates with the ketone and amine to facilitate dehydration, forming the imine (Schiff base). Subsequently, the imine is reduced in situ by sodium borohydride.[1][2][3][4]
Note on Stereochemistry: As acetophenone is achiral and no chiral ligands are employed, this protocol yields the product as a racemic mixture (
-pair) .
Figure 1: Mechanistic pathway of the Titanium(IV)-mediated reductive amination.
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with nitrogen or argon.
Expert Insight: Although the reaction tolerates ambient moisture better than organolithium reactions, a dry atmosphere prevents premature hydrolysis of the expensive
.
Addition: Add Acetophenone (10 mmol) and
-Propylamine (15 mmol) to the flask.
Catalyst Addition: Slowly add Titanium(IV) isopropoxide (12.5 mmol) via syringe.
Observation: The solution may warm slightly and turn yellow/orange. This indicates complexation.[6]
Reaction: Stir the neat mixture (or in minimal dry THF if solubility is an issue, though neat is preferred for kinetics) at room temperature for 8–10 hours .
Checkpoint: Unlike aldehydes, acetophenone requires this extended time to reach equilibrium conversion to the imine due to steric hindrance.
Phase 2: Reduction
Dilution: Dilute the viscous reaction mixture with Absolute Ethanol (15–20 mL).
Reduction: Cool the flask to 0°C (ice bath). Add Sodium Borohydride (
) (15 mmol) in small portions over 10 minutes to manage hydrogen gas evolution.
Completion: Allow the mixture to warm to room temperature and stir for an additional 5–7 hours .
Phase 3: Work-up (The "Emulsion Killer" Method)
Standard aqueous workups with Titanium often result in impossible-to-filter emulsions. Use this specific quenching protocol:
Quench: Pour the reaction mixture into a beaker containing 30 mL of 2M Aqueous Ammonia (
) .
Why? The ammonia helps precipitate the titanium as a granular solid (
) rather than a gelatinous paste.
Filtration: Filter the resulting white precipitate through a Celite pad. Wash the pad with Dichloromethane (DCM) (
).
Extraction: Transfer filtrate to a separatory funnel. Separate the organic layer.[1][3] Extract the aqueous layer once more with DCM.[3] Combine organic layers.
Purification: The Acid-Base Extraction Workflow[4]
Do not rely solely on evaporation.[7] Unreacted acetophenone (neutral) will contaminate the product. Use this chemical purification logic:
Acid Extraction: Extract the combined organic layers (DCM) with 1M HCl (
).
Logic: The amine product protonates to form a water-soluble salt (
). Neutral acetophenone stays in the DCM.
Wash: Discard the DCM layer (contains impurities). Wash the aqueous acidic layer once with fresh DCM to remove trace neutrals.
Basification: Cool the aqueous acidic layer and slowly basify with 10% NaOH or
until pH > 12.
Observation: The solution will become cloudy as the free amine oil separates.
Final Extraction: Extract the basic aqueous layer with DCM (
).
Drying: Dry the combined organics over anhydrous
or .
Isolation: Filter and concentrate under reduced pressure (rotary evaporator) to yield the pure
-propyl--methylbenzylamine as a pale yellow oil.
Process Control & Validation
Analytical Method
Expected Result
Interpretation
TLC (Silica, 10% MeOH/DCM)
Single spot, lower than acetophenone
Stain with Ninhydrin (purple/red spot) or Iodine.
GC-MS
peak at ~163 m/z
Confirm molecular weight. Look for absence of M-15 peaks characteristic of acetophenone.
1H NMR ()
Doublet at ( of benzylic pos.)
Diagnostic signal. The benzylic proton appears as a quartet around 3.7–3.9 ppm.
Safety & Hazards
Titanium(IV) Isopropoxide: Causes severe skin burns and eye damage.[8] Reacts violently with water. Handle in a fume hood.
-Propylamine: Highly flammable liquid and vapor. Toxic if swallowed or in contact with skin.[8][9] Causes severe skin burns.[8][7][9][10]
Sodium Borohydride: Contact with water releases flammable hydrogen gas. Keep away from ignition sources.[7][10]
Product (
-propyl--methylbenzylamine): Corrosive.[8][9][10] Treat as a hazardous amine.
References
Bhattacharyya, S. (1995). "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1]
Neidigh, K. A., et al. (1994). "Titanium(IV) isopropoxide-mediated reductive amination." Journal of Organic Chemistry, 59. (Foundational methodology for Ti-mediated amination).
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. (Reference for comparison to cyanoborohydride methods).
Sigma-Aldrich. (2023). "Safety Data Sheet: Titanium(IV) isopropoxide."
Thermo Fisher Scientific. (2023). "Safety Data Sheet: 1-Phenylethylamine derivatives."
Procedure for recrystallization of N-(1-Phenylethyl)-1-propanamine HCl
Executive Summary This guide details the purification of N-(1-Phenylethyl)-1-propanamine hydrochloride (CAS: 149499-66-1), a secondary amine salt frequently utilized as a chiral intermediate or resolving agent in pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the purification of N-(1-Phenylethyl)-1-propanamine hydrochloride (CAS: 149499-66-1), a secondary amine salt frequently utilized as a chiral intermediate or resolving agent in pharmaceutical synthesis.[1][2]
While many standard protocols exist for amine salts, this specific N-propyl derivative presents unique challenges regarding solubility and "oiling out" (liquid-liquid phase separation) due to the lipophilicity of the propyl and phenylethyl chains.[1][2] This note provides a scientifically grounded, self-validating protocol focusing on thermodynamic solubility control to maximize purity (>99.5%) and yield.
Physicochemical Basis of Purification
To design an effective protocol, one must understand the intermolecular forces at play:
Lattice Energy vs. Solvation: The hydrochloride salt forms a crystal lattice stabilized by ionic interactions (
) and hydrogen bonding.[1][2] Successful recrystallization requires a solvent that overcomes these forces at high temperatures (high entropy) but allows the lattice to re-form preferentially over impurities at low temperatures.[2]
The "Oiling Out" Risk: The N-propyl and 1-phenylethyl groups add significant non-polar character.[1][2] If the solvent is too polar (e.g., pure water) or the concentration is too high, the salt may separate as an amorphous oil rather than a crystal.[1] This protocol prioritizes Isopropanol (IPA) and Ethanol/Ethyl Acetate systems to mitigate this.[2]
Solvent System Selection Strategy
Before processing the bulk material, perform this rapid solubility screen (100 mg scale) to validate the solvent system for your specific impurity profile.[2]
Solvent Screening Decision Matrix
Solvent System
Polarity
Suitability
Observation Logic
Isopropanol (IPA)
Moderate
Primary Recommendation
Best balance.[1][2] Solubilizes the salt hot; poor solubility cold.[1][2] Reduces oiling out risk.[1][2]
Ethanol / Ethyl Acetate
High / Low
Secondary (Anti-solvent)
Use if IPA yield is low.[2] Dissolve in min. EtOH, precipitate with EtOAc.[1][2]
Acetone / Methanol
Low / High
Specialist
Use only if impurities are highly polar.[1][2] Acetone acts as the anti-solvent.[1][2]
Water
Very High
Not Recommended
High risk of oiling out; difficult to dry the final hygroscopic product.[2]
Detailed Experimental Protocol
Phase 1: Preparation & Dissolution
Objective: Achieve a saturated solution at near-boiling temperature without degrading the amine.[1][2]
Crude Assessment: Ensure the crude material is fully protonated.[1][2] If the material is sticky or smells of free amine (fishy odor), suspend in diethyl ether and bubble dry HCl gas or add 4M HCl in Dioxane before filtering to obtain the crude solid.
Solvent Addition: Place the crude N-(1-Phenylethyl)-1-propanamine HCl in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
The "Minimum Hot" Technique:
Add Isopropanol (IPA) in small aliquots (approx. 2-3 mL per gram of solid).
Heat the mixture to a gentle reflux (82°C).
Scientific Check: If the solid does not dissolve after 10 mL/g, the salt may be too insoluble in pure IPA.[1] Switch to Ethanol , adding just enough to dissolve, then use EtOAc as an anti-solvent later.[1][2]
Clarification (Hot Filtration): If insoluble particles (dust, inorganic salts like NaCl) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.[2] Failure to pre-warm will cause premature crystallization in the filter.[1]
Phase 2: Nucleation & Crystal Growth
Objective: Controlled reduction of solubility to favor crystal lattice formation over amorphous precipitation.[1]
Slow Cooling: Remove the heat source and allow the flask to cool to room temperature on a cork ring. Do not place directly in ice.[1][2]
Mechanism:[1][2][3] Rapid cooling traps impurities (occlusion) and promotes oiling out.[2] Slow cooling allows the crystal lattice to reject impurities.[1][2][4]
Seeding (Optional but Recommended): If the solution reaches room temperature without precipitation, add a single "seed" crystal of pure product or scratch the inner glass wall with a glass rod.[2] This provides a nucleation site ($ \Delta G_{nucleation} $ reduction).[2]
Final Crystallization: Once substantial crystallization is observed at room temperature, place the flask in an ice bath (0-4°C) for 1-2 hours to maximize yield.
Phase 3: Isolation & Drying
Filtration: Collect crystals via vacuum filtration using a Buchner funnel.[1][2][5]
Displacement Wash: Wash the filter cake with a small volume of cold solvent (e.g., ice-cold IPA or EtOAc).[1][2]
Critical: Do not use fresh hot solvent, or you will redissolve the product.[1][2]
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Note: Amine salts are often hygroscopic.[1][2] Store in a desiccator.
Process Visualization
Workflow Diagram: Recrystallization Logic
Figure 1: Decision logic and workflow for the recrystallization of N-(1-Phenylethyl)-1-propanamine HCl.
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode for this compound is the formation of a second liquid phase (oil) instead of crystals.[2]
Cause: The temperature is above the "critical solution temperature" of the salt/solvent mix, or the solvent is too polar (wet).[1]
Corrective Actions:
Re-heat: Dissolve the oil by heating the mixture back to reflux.
Adjust Polarity: Add a small amount of a more polar solvent (e.g., 5% Ethanol) if using pure EtOAc, or a less polar solvent (e.g., EtOAc) if using pure Ethanol.[2]
Trituration: If the oil persists upon cooling, decant the supernatant and vigorously stir the oil with fresh non-polar solvent (Diethyl Ether or Pentane) to induce solidification.[2]
Quality Control & Validation
Do not assume purity based on appearance. Validate using the following metrics:
Test
Acceptance Criteria
Method Note
Visual
White to off-white crystalline solid
No yellow discoloration (indicates oxidation).[1][2]
Melting Point
Sharp range (< 2°C spread)
Compare to literature (typically ~180-220°C for this class).[1][2] Wide range = impurities.[1][2]
1H-NMR
No solvent peaks; Integrals match structure
Check for residual IPA/EtOAc (common contaminants).
Chiral HPLC
>99% ee (if resolving enantiomers)
Essential if the starting material was a specific enantiomer.[2]
References
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for general amine salt purification protocols). [1][2]
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2] (Foundational techniques for recrystallization and salt formation).
Pavia, D. L., et al. (2010).[1][2] Introduction to Organic Laboratory Techniques. Cengage Learning.[1][2] (Protocols for solubility testing and crystallization logic).
PubChem Compound Summary. (2025). N-(1-Phenylethyl)propan-1-amine.[1][2][6][7] National Center for Biotechnology Information.[1][2] [Link]
Application Note: Reductive Amination of Acetophenone with n-Propylamine
Abstract & Scope This application note details the optimized protocols for the reductive amination of acetophenone (a sterically hindered aryl ketone) with n-propylamine (a primary aliphatic amine). Unlike aldehydes, ace...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details the optimized protocols for the reductive amination of acetophenone (a sterically hindered aryl ketone) with n-propylamine (a primary aliphatic amine). Unlike aldehydes, acetophenone presents a kinetic challenge due to the lower electrophilicity of the ketone carbonyl and steric bulk of the phenyl ring.
We present two distinct methodologies:
Method A (Standard): Sodium Triacetoxyborohydride (STAB) – The industry-standard "one-pot" protocol focusing on operational simplicity and safety.
Method B (High-Performance): Titanium(IV) Isopropoxide mediated reduction – A "force-multiplier" protocol for maximizing yield in difficult or scale-up scenarios where equilibrium shifting is required.
Mechanistic Insight
The reaction proceeds via the formation of a reversible hemiaminal intermediate, which dehydrates to form an imine (Schiff base). The critical challenge with acetophenone is the unfavorable equilibrium constant (
) for imine formation compared to aldehydes.
Method A relies on the mild acidity of STAB and added acetic acid to catalyze imine formation while selectively reducing the iminium ion.
Method B utilizes Ti(OiPr)
as a Lewis acid and water scavenger, driving the equilibrium effectively to the imine species before the introduction of a reducing agent.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the critical dehydration step (Hemiaminal to Imine) which is the rate-limiting factor for acetophenone substrates.
Experimental Protocols
Method A: The Standard (STAB Protocol)
Based on the Abdel-Magid methodology.[1] Best for routine lab-scale synthesis (1g - 50g).
Rationale: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (
) due to lower toxicity (no residual cyanide) and better selectivity. However, for acetophenone, Acetic Acid (AcOH) is a mandatory additive to catalyze the imine formation.
Reagents & Stoichiometry
Reagent
Equiv.
Role
Acetophenone
1.0
Substrate
n-Propylamine
1.2 - 1.5
Amine Source (Excess drives equilibrium)
STAB
1.5
Selective Reducing Agent
Acetic Acid
1.0 - 2.0
Catalyst (Crucial for ketones)
DCE or THF
Solvent
1,2-Dichloroethane (DCE) is faster; THF is greener.
Step-by-Step Protocol
Preparation: In a dry reaction vessel equipped with a magnetic stir bar, dissolve Acetophenone (1.0 eq) in DCE (0.2 M concentration).
Amine Addition: Add n-Propylamine (1.2 eq).
Catalyst Addition: Add Acetic Acid (1.0 eq).
Critical Check: Stir for 15-30 minutes before adding the reductant. This allows the initial acid-catalyzed equilibrium to establish.
Reduction: Add STAB (1.5 eq) in 3-4 portions over 10 minutes.
Note: STAB may clump; ensure vigorous stirring. Mild effervescence (
gas) is normal.
Reaction: Stir at room temperature (20-25°C) under Nitrogen/Argon.
Duration: Acetophenone reacts slower than aldehydes. Allow 16–24 hours.
Quench: Quench by adding saturated aqueous
until pH > 8. Stir for 20 minutes to destroy excess borohydride.
Workup: Extract with DCM (x3). Wash combined organics with brine, dry over
, and concentrate.
Method B: The Power-User (Titanium-Mediated)
Based on the Bhattacharyya methodology. Best for stubborn substrates, scale-up, or when Method A yields <60%.
Rationale: Titanium(IV) isopropoxide (
) acts as a dual-function reagent: a Lewis acid to activate the carbonyl and a dehydrating agent to irreversibly sequester water. This forces the imine formation to near completion before reduction with the cheaper/stronger Sodium Borohydride ().
Complexation: In a dry flask under inert atmosphere, mix Acetophenone (1.0 eq) and n-Propylamine (1.2 eq) neat (no solvent) or in minimal THF.
Titanium Addition: Slowly add
(1.25 eq).
Observation: The solution will likely warm up and change color (often yellow/orange) indicating imine/titanium complex formation.
Stir: Stir at room temperature for 6–8 hours (or monitor by IR for disappearance of C=O stretch).
Dilution: Dilute the viscous mixture with absolute Ethanol (0.5 M relative to ketone).
Reduction: Cool to 0°C. Add
(1.0 eq) carefully. Stir for 2 hours while warming to room temperature.
Critical Workup (The "Titanium Emulsion" Fix):
Warning: Adding water directly creates a sticky
paste that traps product.
Solution: Pour reaction mixture into 2M NaOH or aqueous ammonia . Stir vigorously. The titanium will precipitate as a granular white solid (not a gel).
Filtration: Filter through a pad of Celite to remove titanium salts.
Extraction: Extract the filtrate with Ethyl Acetate.
Comparative Analysis & Decision Matrix
Feature
Method A (STAB)
Method B (Ti-Mediated)
Complexity
Low (One-pot)
Medium (Two-step, One-pot)
Reaction Time
16-24 Hours
8-12 Hours
Moisture Sensitivity
Moderate
High (Ti reagents are sensitive)
Workup
Simple (Bicarb wash)
Complex (Requires filtration of Ti salts)
Yield (Acetophenone)
75-85%
85-95%
Cost
High (STAB is expensive)
Low (NaBH4/Ti are cheap)
Decision Workflow
Figure 2: Decision matrix for selecting the optimal reductive amination protocol.
Process Control & Troubleshooting
QC Markers
TLC (Hexane/EtOAc 8:2):
Acetophenone (
, UV active).
Product Amine (
, streaks on silica due to basicity). Stain with Ninhydrin or Dragendorff.
1H NMR (CDCl3):
Disappearance of Acetophenone methyl singlet (
ppm).
Appearance of Methine quartet (
ppm) corresponding to the proton.
Common Failure Modes
Low Conversion (Method A): Usually due to lack of acid catalyst. Ensure Acetic Acid is fresh and present at 1-2 equivalents.
Incomplete Reduction (Method B): If the imine forms but doesn't reduce, ensure the Ethanol used in Step 3 is anhydrous. Water kills NaBH4.
Gel Formation (Method B): If the workup turns into a white slime, add more NaOH or Rochelle Salt (Sodium Potassium Tartrate) and stir for 1 hour to solubilize the Titanium.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[4][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride.[8][9] Journal of the Chemical Society, Perkin Transactions 1, (18), 2527-2532.
Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[8][9] Journal of the Chemical Society, Perkin Transactions 1, 2527.[8]
Application Note: High-Efficiency Synthesis of Chiral N-Alkyl-1-phenylethylamine Derivatives via Direct Asymmetric Reductive Amination (DARA)
Introduction & Strategic Overview Chiral N-alkyl-1-phenylethylamines are privileged pharmacophores and essential building blocks in modern drug discovery. They serve as the core structural motifs in critical therapeutics...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
Chiral N-alkyl-1-phenylethylamines are privileged pharmacophores and essential building blocks in modern drug discovery. They serve as the core structural motifs in critical therapeutics, including the calcimimetic agent cinacalcet and the acetylcholinesterase inhibitor rivastigmine [1]. Traditionally, the synthesis of these chiral amines relied heavily on the stoichiometric reduction of pre-formed imines or the kinetic resolution of racemic amines—methods that suffer from poor step-economy, high waste generation, and challenging scaling dynamics.
Direct Asymmetric Reductive Amination (DARA) using transition-metal catalysis has emerged as a superior, step-economic alternative. By enabling the coupling of ketones with primary or secondary alkyl amines in a single step, DARA completely circumvents the need for unstable imine isolation [2]. This application note details a highly efficient, self-validating protocol for the synthesis of chiral N-alkyl-1-phenylethylamines via Iridium-catalyzed DARA, utilizing sterically tunable chiral phosphoramidite ligands.
Mechanistic Rationale (Causality & Design)
The success of Ir-catalyzed DARA relies on the precise orchestration of the catalytic cycle and the suppression of competing side reactions (such as the direct reduction of the ketone to an alcohol). The causality behind the reaction design is as follows:
In Situ Imine Formation : The ketone (e.g., acetophenone) and the alkyl amine condense to form a transient imine. Aliphatic alkyl amines are typically challenging substrates because their strong nucleophilicity can lead to irreversible coordination to the metal center, poisoning the catalyst.
Catalyst-Substrate Co-assembly : To prevent catalyst poisoning, the Iridium precursor (
) and a chiral H8-BINOL-derived phosphoramidite ligand form a highly specific active complex. The alkyl amine substrate uniquely serves as a transient, weak ligand, stabilized by a specific (N)H···O(P) hydrogen-bonding interaction with the chiral ligand[1].
Outer-Sphere Hydride Transfer : Enantioselectivity is strictly governed by an outer-sphere transition state. The chloride ligand on the Ir center engages in Cl···H hydrogen bonding with the imine substrate. This highly ordered transition state directs the incoming hydride attack exclusively to one enantioface of the imine, consistently yielding >94% enantiomeric excess (ee) [1, 2].
Workflow & Pathway Visualization
Mechanistic workflow of Ir-catalyzed Direct Asymmetric Reductive Amination (DARA).
Quantitative Performance Data
The DARA protocol demonstrates broad substrate tolerance and exceptional enantiocontrol. Below is a summary of benchmark reactions utilizing 0.05 mol% Ir-catalyst under standard hydrogenation conditions.
Table 1: Substrate Scope and Yield/ee Profile for Ir-Catalyzed DARA
Ketone Substrate
Amine Source
Target Product / Application
Yield (%)
ee (%)
Acetophenone
Benzylamine
N-Benzyl-1-phenylethan-1-amine
94
95
Acetophenone
Methylamine
N-Methyl-1-phenylethanamine
92
96
3-(Trifluoromethyl)acetophenone
3-Phenylpropylamine
Cinacalcet Intermediate
96
94
3-Hydroxyacetophenone
Dimethylamine
Rivastigmine Precursor
92
91
Detailed Experimental Protocols
Self-Validating System: This protocol embeds specific In-Process Controls (IPCs) to ensure the chemical state is verified before progressing, minimizing the risk of downstream failure.
Protocol A: Preparation of the Active Iridium Catalyst Solution
Objective: Generate the highly reactive, moisture-sensitive Ir-phosphoramidite complex.
Preparation of the Schlenk Tube : Flame-dry a 10 mL Schlenk tube under vacuum and backfill with ultra-high purity Argon. Repeat this purge cycle 3 times.
Causality: The Ir(I) precursor and phosphoramidite ligands are highly susceptible to oxidation. Rigorous exclusion of
prevents irreversible catalyst degradation.
Reagent Loading : Inside an argon-filled glovebox, charge the tube with
(1.0 mg, 0.0015 mmol) and the chiral H8-BINOL-based phosphoramidite ligand (2.4 mg, 0.0033 mmol).
Solvent Addition : Add 1.0 mL of anhydrous, degassed dichloromethane (DCM).
Complexation : Stir the mixture at room temperature for 30 minutes.
Validation Check: The solution will transition from a pale, turbid yellow to a deep, clear orange/red. This colorimetric shift visually confirms successful ligand exchange and the formation of the active
complex.
Protocol B: Gram-Scale Synthesis of N-Benzyl-1-phenylethan-1-amine
Objective: Synthesize a versatile chiral auxiliary and building block via the reductive coupling of acetophenone and benzylamine [1].
Reaction Assembly : In a 100 mL stainless steel autoclave equipped with a magnetic stir bar, add acetophenone (10.0 g, 83.2 mmol) and benzylamine (8.5 g, 79.3 mmol).
Catalyst Injection : Transfer the pre-formed Ir-catalyst solution (from Protocol A, representing ~0.05 mol% Ir) into the autoclave via a gas-tight syringe under a continuous stream of Argon.
Hydrogenation Setup : Seal the autoclave securely. Purge the vessel with
gas three times (pressurize to 10 atm, then carefully release to 1 atm).
Causality: Purging removes residual argon and trace oxygen, ensuring a pure
atmosphere which is thermodynamically required for optimal hydride transfer kinetics.
Reaction Execution : Pressurize the autoclave to 50 atm with
. Heat the reaction mixture to 50 °C and stir at 800 rpm for 12 hours.
In-Process Control (IPC) : Cool the reactor to room temperature and carefully vent the
gas in a fume hood. Take a 10 aliquot, dilute in 1 mL methanol, and analyze via GC-MS.
Validation Check: The chromatogram must show
conversion of acetophenone with of the alcohol byproduct (1-phenylethanol). This confirms the chemoselectivity of the Ir-catalyst for the transient imine over the starting ketone.
Workup and Isolation : Transfer the crude mixture to a round-bottom flask. Remove the DCM solvent under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 10:1 containing 1% triethylamine).
Causality: The addition of 1% triethylamine neutralizes the slightly acidic silica gel, preventing the basic amine product from streaking and ensuring sharp elution bands.
Chiral Analysis : Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min). The expected ee is
.
References
Title : Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources
Source : Nature Communications (2022)
URL :[Link]
Title : Secondary amines as coupling partners in direct catalytic asymmetric reductive amination
Source : Chemical Science (2019)
URL :[Link]
Method
Application Note: Scalable Synthesis of N-(1-Phenylethyl)-1-propanamine Hydrochloride
Abstract & Scope This application note details the process optimization for the synthesis of N-(1-Phenylethyl)-1-propanamine hydrochloride (CAS: 149499-66-1).[1] This secondary amine is a critical intermediate in the syn...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details the process optimization for the synthesis of N-(1-Phenylethyl)-1-propanamine hydrochloride (CAS: 149499-66-1).[1] This secondary amine is a critical intermediate in the synthesis of pharmaceutical resolving agents and active pharmaceutical ingredients (APIs).[2]
While direct alkylation of amines with alkyl halides often leads to over-alkylation (tertiary amines) and difficult purifications, this guide focuses on Reductive Amination .[1] We present two distinct protocols tailored to operational scale:
Method A (Bench-to-Pilot): Sodium Triacetoxyborohydride (STAB) reduction.[1]
Method B (Industrial): Catalytic Hydrogenation (Pd/C).
Retrosynthetic Analysis & Strategy
The synthesis is designed to minimize impurity profiles, specifically the formation of the tertiary amine (bis-alkylation).[1] The strategy relies on the formation of a Schiff base (imine) intermediate followed by in-situ reduction.[2][3]
Strategic Pathway Diagram
The following diagram illustrates the two validated pathways. Route A is preferred for laboratory consistency, while Route B is preferred for atom economy at multi-kilogram scales.[1]
Caption: Convergent synthetic pathways. Route A (bottom) uses 1-Phenylethylamine and Propanal.[1] Route B (top) uses Acetophenone and Propylamine.[1]
Method A: Bench-to-Pilot Protocol (STAB)
Scale: 10g – 500g
Mechanism: Direct Reductive Amination (Abdel-Magid Protocol)[1]
), STAB is non-toxic (cyanide-free) and allows for "one-pot" synthesis because it reduces imines faster than aldehydes/ketones, minimizing side reactions.
Scale: >1 kg
Mechanism: Heterogeneous Catalysis[1]
For large-scale manufacturing, boron waste from STAB is costly to dispose of. Catalytic hydrogenation is the "green" standard.
Reagents[1][6]
Reagent
Role
Acetophenone
Starting Material (Cheaper than 1-PEA)
n-Propylamine
Amine Source (Excess used)
Pd/C (5% or 10%)
Catalyst (0.5 - 2 wt% loading)
Hydrogen ()
Reducing Agent (5–10 bar)
Methanol
Solvent
Protocol Workflow
Loading: In a high-pressure autoclave, load Acetophenone , n-Propylamine (1.5 eq) , and Methanol (5 Vol) .
Catalyst: Add Pd/C (5% wet) under inert atmosphere (
purge).
Safety: Dry Pd/C is pyrophoric. Always use wet paste or add under nitrogen blanket.
Hydrogenation: Pressurize to 5–10 bar
. Heat to 50–60°C .
Reaction: Stir vigorously (mass transfer limited) for 6–12 hours.
Filtration: Filter catalyst through Celite or a sparkler filter (recover Pd for refining).[1]
Distillation: Distill off Methanol and excess Propylamine to recover the crude oil.
Salt Formation & Crystallization (Critical Step)
The free base is an oil and prone to oxidation.[1] The Hydrochloride Salt is the stable, solid pharmaceutical form.
Protocol
Dissolution: Dissolve the crude free base oil (from Method A or B) in Isopropyl Alcohol (IPA) (3 volumes).
Acidification: Cool to 0–5°C. Slowly add 5-6N HCl in IPA (1.1 equivalents).
Avoid Aqueous HCl: Water increases solubility and lowers yield. Use anhydrous alcoholic HCl.
Crystallization: The solution will thicken. Add Ethyl Acetate or Diethyl Ether (anti-solvent) dropwise until turbidity persists.
Aging: Stir at 0°C for 2 hours to mature the crystal habit.
Filtration: Filter the white solid. Wash with cold Ethyl Acetate.
Drying: Vacuum dry at 40°C.
Quality Control & Specifications
Test
Method
Acceptance Criteria
Appearance
Visual
White to off-white crystalline solid
Identity
1H-NMR (D2O)
Consistent with structure (Doublet at ~1.6 ppm for methyl group)
Purity
HPLC
> 98.5% (Area %)
Chloride Content
Titration ()
17.5% – 18.0% (Theoretical: 17.75%)
Residual Solvent
GC-HS
< 5000 ppm (IPA/EtOAc)
References
Abdel-Magid, A. F., et al. (1996).[1][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
Nugent, T. C., & El-Shazly, M. (2010).[1] "Chiral Amine Synthesis - Recent Developments and Trends." Advanced Synthesis & Catalysis, 352(10), 1631-1659.[1]
Gross, T., et al. (2002). "Synthesis of Secondary Amines by Reductive Amination." Organic Process Research & Development, 6, 113-120.
Technical Support Center: Optimization of N-(1-Phenylethyl)-1-propanamine Synthesis
Case ID: RA-OPT-2026 Subject: Yield Improvement & Troubleshooting for Reductive Amination of 1-Phenylethylamine Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1] Executive Summary You are likely encounte...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: RA-OPT-2026
Subject: Yield Improvement & Troubleshooting for Reductive Amination of 1-Phenylethylamine
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are likely encountering yield issues due to the competing kinetics between imine formation and direct reduction of the carbonyl source . The synthesis of N-(1-Phenylethyl)-1-propanamine involves coupling 1-Phenylethylamine with Propanal (Route A) or Acetophenone with Propylamine (Route B).[1]
For high-yield synthesis (>85%), we strongly recommend Route A utilizing Sodium Triacetoxyborohydride (STAB) .[1] This reagent system suppresses the reduction of propanal, favoring the reduction of the imine intermediate.
This guide details the optimized protocol, mechanistic rationale, and a troubleshooting logic tree to resolve common failure modes (low conversion, dialkylation, and workup emulsions).
Module 1: Strategic Route Selection
Before beginning, verify your retrosynthetic approach. The choice of carbonyl partner dictates the reducing agent and difficulty level.
Feature
Route A (Recommended)
Route B (Alternative)
Reactants
1-Phenylethylamine + Propanal
Acetophenone + Propylamine
Challenge
Dialkylation : Primary amines can react twice with aldehydes to form tertiary amines.[1]
Steric Hindrance : Ketone formation of imine is sluggish and unfavorable.[1]
Key Reagent
Sodium Triacetoxyborohydride (STAB)
Titanium(IV) Isopropoxide + NaBH₄
Typical Yield
85-95% (Optimized)
50-70% (Requires forcing conditions)
Module 2: The Optimized Protocol (Route A)
Methodology: Direct Reductive Amination with STAB
Reference: Abdel-Magid, A. F., et al. J. Org.[1][2][3] Chem. 1996, 61, 3849-3862.[1][2][4][5]
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LCMS.[1]
Endpoint: Disappearance of the imine intermediate (often visible by UV).[1]
Quench: Add saturated aqueous
(30 mL) and stir for 15 minutes to quench excess borohydride.
Workup: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate.[1]
Module 3: Mechanism & Visualization
Understanding the "Why" prevents future failures.[1] The selectivity of STAB arises from its steric bulk and electron-withdrawing acetoxy groups, which make the boron center less nucleophilic than in
. It prefers the more electrophilic protonated imine over the neutral aldehyde.
Figure 1: Reaction pathway highlighting the critical role of Acid Catalysis and STAB selectivity.[1]
Module 4: Troubleshooting Guide
Use this logic table to diagnose yield failures.
Symptom
Probable Cause
Corrective Action
Low Conversion (<50%)
Wet Solvent: Water hydrolyzes the imine back to starting materials.[1]
Use anhydrous DCE/THF and add molecular sieves (3Å or 4Å) to the reaction mixture.[1]
Significant Dialkylation
Excess Aldehyde: Propanal is small and reactive; the product secondary amine competes for it.
Increase amine stoichiometry to 1.2 equiv. Switch to Stepwise Method : Pre-form imine in MeOH for 2h, then add at 0°C.
No Reaction (Ketone Route)
Steric Hindrance: Acetophenone is too bulky for standard conditions.[1]
Switch Protocol: Use Titanium(IV) Isopropoxide (1.25 equiv) to force imine formation, then reduce in situ.[1] (See Mattson et al.).[1][5][13]
Emulsion during Workup
Boron Salts: Boric acid derivatives form gummy complexes with amines.[1]
Quench with 1M NaOH instead of bicarbonate to break boron-amine complexes, or use a tartaric acid wash.[1]
Racemization
High Temp/Strong Acid: If using chiral 1-phenylethylamine, the stereocenter is stable, but harsh conditions can degrade it.[1]
Maintain Temp < 25°C. Avoid strong mineral acids (HCl) during imine formation; stick to Acetic Acid.[1]
Module 5: Advanced Troubleshooting (Logic Tree)
Figure 2: Diagnostic flow for isolating the root cause of yield loss.[1]
Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Borohydride (
) instead of STAB?
A: Yes, but you must use a stepwise procedure.[1] Mix the amine and aldehyde in Methanol first and stir for 2 hours to ensure complete imine formation. Only then add
at 0°C. If you add everything together at once (Direct Method) with , you will reduce the propanal to propanol, killing the yield.[1]
Q2: I am using Acetophenone (Route B) and STAB isn't working. Why?
A: STAB is often too bulky and mild to reduce the sterically hindered ketimine formed from acetophenone.[1] For this substrate, we recommend the Titanium(IV) Isopropoxide protocol: Mix amine, ketone, and
neat or in THF, stir 12h, then add .[1] The Titanium acts as a Lewis acid and water scavenger, driving the equilibrium.[1]
Q3: How do I remove the excess 1-Phenylethylamine after the reaction?
A: The boiling point of 1-Phenylethylamine is ~187°C. Distillation is difficult if your product has a similar BP.
Chemical Trick: If your product is a secondary amine and the impurity is a primary amine, you can use a scavenger resin (aldehyde-functionalized silica) or perform a selective acetylation of the primary amine (using 1 eq acetic anhydride at 0°C) to make it non-basic, then wash it away with acid extraction.[1]
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][10][14][15][16] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][5][10][16] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][5]
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1][5] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][5][13] The Journal of Organic Chemistry, 55(8), 2552–2554.[1][5]
Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride.[1][5][9][13][15] Journal of the Chemical Society, Perkin Transactions 1, (18), 2301-2302.[1]
The Synthesis Context:
You are likely synthesizing N-(1-Phenylethyl)-1-propanamine (CAS: 66896-60-4) via the reductive amination of 1-Phenylethylamine with Propanal (or Acetophenone with Propylamine, though less common due to steric hindrance).
The Core Issue:
The reaction often requires an excess of the primary amine to drive equilibrium. The resulting mixture contains your secondary amine target (Product) and unreacted primary amine (Impurity).[1]
Target BP: ~204°C
Impurity BP (1-Phenylethylamine): ~187°C
The Challenge:
The boiling point differential (
T) is approximately 17°C . While theoretically separable by fractional distillation, azeotropes or column hold-up often lead to co-elution, resulting in purity ceilings of ~95%. Standard silica chromatography causes "tailing" due to the interaction between the basic amine and acidic silanols.
This guide provides three tiered solutions ranging from thermodynamic separation to chemo-selective scavenging.
Diagnostic Workflow
Before selecting a method, determine your scale and purity requirements.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on scale and purity needs.
Method A: The "Benzaldehyde Shift" (Recommended for Scale-Up)
Principle:
This method exploits the chemical reactivity difference between primary and secondary amines.[2] By adding benzaldehyde, the unreacted primary amine (1-Phenylethylamine) forms a Schiff base (imine). The secondary amine (Product) cannot form a stable imine because it lacks the necessary second proton for dehydration.
Mechanism:
Impurity:
(High Boiling Point Imine)
Target:
No Reaction (remains )
Protocol:
Step
Action
Technical Rationale
1
Quantify Impurity
Use GC-MS or NMR to calculate moles of unreacted 1-Phenylethylamine.
2
Add Scavenger
Add 1.1 - 1.2 equivalents of Benzaldehyde relative to the impurity (NOT the product) to the crude mixture.
3
Incubate
Stir at room temperature for 1-2 hours. (Optional: Add molecular sieves to absorb water and drive equilibrium).
4
Distillation
Perform vacuum distillation.
5
Result
The target amine (BP ~204°C) will distill over. The formed imine (BP >300°C) will remain in the pot residue.
Why this works: You artificially increase the
T from 17°C to >100°C, making separation trivial.
Method B: Solid-Phase Scavenging (Recommended for Drug Discovery)
Principle:
For high-value, small-scale samples where distillation losses are unacceptable, use a polymer-supported aldehyde resin. This is a "filtration-only" purification.
Reagents:
PS-Benzaldehyde (Polystyrene-bound benzaldehyde).
Solvent: DCM or THF.
Protocol:
Dissolve crude mixture in DCM (approx 10 mL/g).
Add PS-Benzaldehyde resin (2-3 equivalents relative to the impurity).
Shake/agitate at room temperature for 4-6 hours.
Note: The primary amine binds covalently to the beads (forming the imine). The secondary amine remains in solution.
Filter the mixture through a fritted funnel or cartridge.
Wash the resin beads with DCM to recover any entrained product.
Concentrate the filtrate.
Advantages:
No heat stress on the product.
No aqueous workup required.
Yields are typically >95%.
Method C: Chromatography Optimization
The Problem:
Standard silica gel is acidic (
). Basic amines protonate on the column, leading to broad peaks and "tailing," which causes the impurity (1-Phenylethylamine) to smear into the product (N-(1-Phenylethyl)-1-propanamine).
The Solution:
Do not use standard silica. Use Amine-Functionalized Silica (KP-NH) or pretreat your mobile phase.
Why: The surface is already basic. No modifier is needed. The primary and secondary amines separate purely based on polarity, not acid-base interaction.
Option 2: Mobile Phase Modification (Standard)
Stationary Phase: Standard Silica.
Mobile Phase: DCM/MeOH + 1% Triethylamine (TEA) or 1% NH4OH .
Why: The TEA/Ammonia saturates the acidic silanol sites, allowing your product to elute as a sharp band.
Frequently Asked Questions (FAQ)
Q: Can I use Phthalic Anhydride instead of Benzaldehyde?A: Yes, but it is more complex. Phthalic anhydride converts the primary amine to a neutral phthalimide (stable to heat) and the secondary amine to a phthalamic acid (soluble in base). You would have to:
React crude with phthalic anhydride.
Perform an acid/base extraction (Product goes to aqueous base layer).
Hydrolyze the phthalamic acid back to the secondary amine (requires reflux in acid/base).
Verdict: Too many steps. Use the Benzaldehyde method.
Q: My product is racemizing. What is happening?A: If you are synthesizing a chiral amine (e.g., from R-1-Phenylethylamine), avoid excessive heat during distillation. The Benzaldehyde method is safer than prolonged fractional distillation because it requires less "pot time" at high heat.
Q: How do I confirm the impurity is gone?A: TLC is often insufficient due to similar Rf values. Use GC-MS or H-NMR . In NMR, look for the disappearance of the methine quartet of the starting material (approx 3.9-4.1 ppm) and the shift of the product's methine signal.
Optimizing enantiomeric excess of N-(1-Phenylethyl)-1-propanamine
Welcome to the Technical Support Center for the asymmetric synthesis of N-(1-Phenylethyl)-1-propanamine . As a Senior Application Scientist, I frequently assist researchers in troubleshooting the Direct Asymmetric Reduct...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the asymmetric synthesis of N-(1-Phenylethyl)-1-propanamine . As a Senior Application Scientist, I frequently assist researchers in troubleshooting the Direct Asymmetric Reductive Amination (DARA) of acetophenone with propylamine.
Achieving >95% enantiomeric excess (ee) for this chiral secondary amine is notoriously challenging. The core causality behind ee degradation lies in the thermodynamic competition between the chiral catalyst-mediated reduction of the imine and the uncatalyzed, parasitic background reduction of transient intermediates.
Below, you will find our diagnostic data, an in-depth troubleshooting FAQ, and self-validating experimental protocols designed to ensure high-fidelity enantioselective synthesis.
Diagnostic Data & Performance Baselines
To establish a baseline for your experiments, we have summarized the quantitative performance metrics of the most common catalytic systems used for N-(1-Phenylethyl)-1-propanamine synthesis.
Catalyst System
Additive / Buffer
Temp (°C)
Conversion (%)
Enantiomeric Excess (ee %)
Primary Failure Mode
[Ir(cod)Cl]₂ / Phosphoramidite
5Å Molecular Sieves
25
> 95
96
Moisture-induced imine hydrolysis leading to racemic alcohol.
Ru-BINAP / H₂
Ti(OiPr)₄
50
85
88
Elevated temperature lowers , reducing selectivity.
Imine Reductase (IRED)
NADP⁺ / GDH (pH 8.5)
30
> 90
> 99
Enzyme/cofactor denaturation at high amine concentrations.
Mechanistic Pathways & Troubleshooting Logic
Understanding the kinetic pathways is critical. The fundamental mechanism relies on the catalyst's ability to1[1]. If the imine is not fully formed, or if the catalyst binding is weak, the system defaults to non-selective reduction.
Fig 1: Competing pathways in the asymmetric reductive amination of acetophenone.
Frequently Asked Questions (FAQs)
Q: Why is my enantiomeric excess plateauing at 80% despite using a highly selective Ir-phosphoramidite catalyst?A: This is almost always caused by a competing uncatalyzed background reduction. In DARA, the imine intermediate can be reduced by the hydride source (e.g., H₂ gas) before the chiral catalyst has a chance to coordinate.
Causality: If the rate of imine formation is slower than the background reduction rate, your ee will drop. For transition-metal approaches, 2 utilizing chiral monodentate phosphoramidite ligands requires the imine to be locked in conformation[2].
Solution: Pre-form the imine using activated 5Å molecular sieves for 2 hours before introducing the hydrogen gas.
Q: How do I prevent the formation of the racemic alcohol byproduct (1-phenylethanol)?A: Alcohol formation occurs when the starting ketone (acetophenone) is reduced before it condenses with propylamine.
Causality: High residual water content shifts the thermodynamic equilibrium away from the imine, leaving free ketone available for reduction.
Solution: Increase the propylamine equivalents to 1.5x and use a strong dehydrating agent (like Ti(OiPr)₄) to rapidly sequester water and drive the condensation forward.
Q: In biocatalytic routes using Imine Reductases (IREDs), why does increasing the propylamine concentration crash both the ee and the conversion?A: While excess amine chemically drives imine formation, high concentrations of free primary alkyl amines (like propylamine) dramatically increase the pH of the reaction medium.
Causality:3, destroying the hydride transfer mechanism[3]. Furthermore, high pH denatures the glucose dehydrogenase (GDH) used for cofactor recycling.
Solution: Buffer the system strictly at pH 8.5 using 1M ammonium formate and limit initial propylamine to 50 mM.
Self-Validating Experimental Protocols
To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation checkpoint is cleared.
Protocol A: Iridium-Catalyzed DARA (Chemocatalytic Route)
This method is ideal for rapid, scalable synthesis in anhydrous environments.
Catalyst Complexation: In an argon-filled glovebox, dissolve[Ir(cod)Cl]₂ (1 mol%) and a chiral phosphoramidite ligand (2 mol%) in dry toluene (5 mL).
Validation Checkpoint 1: The solution must turn deep orange/red within 15 minutes. If it remains pale yellow, ligand binding has failed (likely due to ligand oxidation); discard and use a fresh ligand batch.
Imine Pre-formation: Add acetophenone (1.0 eq, 10 mmol), propylamine (1.2 eq, 12 mmol), and 2.0 g of freshly activated 5Å molecular sieves. Stir at 25°C for 2 hours.
Validation Checkpoint 2: Take a 10 µL aliquot, dilute in DCM, and analyze via GC-FID. Do not proceed unless imine conversion is >95%. If <95%, add more molecular sieves and wait 1 hour.
Asymmetric Reduction: Transfer the mixture to a high-pressure reactor. Pressurize with H₂ gas (30 atm) and stir at 25°C for 12 hours.
Workup & Analysis: Vent the H₂ gas, filter the mixture through a pad of Celite to remove the sieves and catalyst, and concentrate in vacuo. Determine the ee via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).
Fig 2: Self-validating workflow for Iridium-catalyzed DARA.
Protocol B: Biocatalytic Synthesis using Imine Reductases (IREDs)
In biocatalytic workflows,4 offer an alternative that operates under mild aqueous conditions, often yielding >99% ee[4].
Buffer Preparation: Prepare 50 mL of a 100 mM potassium phosphate buffer. Add NADP⁺ (1 mM), D-glucose (50 mM), and Glucose Dehydrogenase (GDH, 10 U/mL).
Substrate Addition: Add acetophenone (20 mM) and propylamine (50 mM) to the buffer.
Validation Checkpoint 1: Measure the pH immediately using a calibrated probe. Adjust to exactly pH 8.5 using 1M HCl. If the pH spikes above 8.8, the NADP⁺ cofactor will irreversibly degrade.
Enzymatic Reduction: Add the purified IRED enzyme (e.g., IR_20 at 2 mg/mL). Incubate the reaction in an orbital shaker at 30°C and 250 rpm for 24 hours.
Quench & Extraction: Quench the reaction by adding 10 M NaOH until the pH reaches 12 (deprotonating the secondary amine). Extract 3x with ethyl acetate.
Validation Checkpoint 2: Spot the organic layer on a TLC plate and stain with Ninhydrin. A dark purple spot confirms the presence of the secondary amine product.
References
Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources
Source: Nature Communications (via NIH)
URL:[Link]
Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi
Source: White Rose Research Online
URL: [Link]
Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds
Source: Chemical Science (via NIH)
URL:[Link]
Reductive aminations by imine reductases: from milligrams to tons
Source: Chemical Society Reviews (RSC Publishing)
URL:[Link]
Technical Support Center: N-(1-Phenylethyl)-1-propanamine Synthesis & Troubleshooting
Welcome to the Technical Support Center for the preparation of N-(1-Phenylethyl)-1-propanamine. This target secondary amine can be synthesized via the reductive amination of either acetophenone with propylamine (the keto...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the preparation of N-(1-Phenylethyl)-1-propanamine. This target secondary amine can be synthesized via the reductive amination of either acetophenone with propylamine (the ketone route) or 1-phenylethanamine with propanal (the aldehyde route).
Historically, sodium cyanoborohydride (NaBH₃CN) was the gold standard for this transformation due to its stability in protic solvents[1]. However, its high toxicity and the generation of dangerous hydrogen cyanide gas have necessitated the adoption of safer alternative reducing agents[2]. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting strategies for utilizing modern reductants like sodium triacetoxyborohydride (STAB), 2-picoline-borane (pic-BH₃), and silanes.
Quantitative Data: Comparison of Alternative Reducing Agents
When selecting a reducing agent for N-(1-Phenylethyl)-1-propanamine synthesis, researchers must balance reactivity against safety and functional group tolerance.
Reducing Agent
Toxicity / Safety Profile
Reactivity with Aldehydes
Reactivity with Ketones
Operational Notes
NaBH₃CN (Legacy)
High (Generates HCN gas)
Excellent
Good
Requires strict pH control (pH 6-8) to prevent rapid decomposition[3].
STAB (NaBH(OAc)₃)
Low (Mild, non-toxic)
Excellent
Poor to Moderate
Preferred for aldehyde routes; notoriously sluggish with hindered ketones[1].
2-Picoline-Borane
Low (Stable, non-toxic)
Excellent
Good
Drop-in replacement for NaBH₃CN; highly effective in MeOH and water.
Me₂SiHCl (Silane)
Moderate (Corrosive)
Excellent
Moderate
Generates HCl in situ, auto-catalyzing iminium formation[4].
Mechanistic Workflow
Mechanistic pathway for the reductive amination yielding N-(1-Phenylethyl)-1-propanamine.
Experimental Protocol: Self-Validating Synthesis via 2-Picoline-Borane
Why this method? is a highly stable, non-toxic solid that performs direct reductive aminations in methanol without the severe hazards of NaBH₃CN. For optimal kinetics in synthesizing N-(1-Phenylethyl)-1-propanamine, we recommend utilizing the aldehyde route (1-phenylethanamine + propanal).
Step 1: Imine Formation
Action : In an oven-dried flask, dissolve 1-phenylethanamine (1.0 equiv) and propanal (1.05 equiv) in anhydrous methanol (0.5 M).
Causality : Methanol acts as an excellent protic solvent that accelerates the condensation of the amine and aldehyde into the hemiaminal, driving the equilibrium toward the imine[1].
Validation Checkpoint : Stir for 1 hour at room temperature. Analyze an aliquot via GC-MS or TLC (Hexanes:EtOAc 8:2). The complete disappearance of the propanal peak/spot confirms quantitative imine formation. Do not proceed until this is verified to prevent the direct reduction of the unreacted aldehyde to propanol.
Causality : The weak acid lowers the pH to ~4-5, protonating the intermediate imine to form a highly electrophilic iminium ion. This activation is strictly required because pic-BH₃ is a mild hydride donor that selectively attacks the activated iminium over neutral species[2].
Step 3: Reduction
Action : Add 2-picoline-borane (1.2 equiv) portion-wise over 10 minutes. Stir for 2-4 hours at room temperature.
Causality : The borane complex transfers a hydride to the iminium carbon. The portion-wise addition prevents thermal spikes and controls the evolution of any trace hydrogen gas.
Validation Checkpoint : Perform a ninhydrin stain on a TLC plate. The appearance of a distinct secondary amine spot (displaying a different
from the primary amine starting material) confirms successful conversion.
Step 4: Quench and Workup
Action : Quench the reaction with 1M aqueous HCl and stir for 15 minutes. Then, adjust the pH to >10 using 2M NaOH. Extract with Ethyl Acetate (3x).
Causality : The acid quench safely decomposes any unreacted borane complex. The subsequent basification deprotonates the N-(1-Phenylethyl)-1-propanamine hydrochloride salt into its free-base form, allowing it to partition cleanly into the organic layer for isolation.
Troubleshooting Guides & FAQs
Q1: My reaction using Acetophenone and Propylamine with STAB is stalling at <30% conversion. How do I push it to completion?A:5 is a remarkably mild reducing agent. The steric bulk and electron-withdrawing effects of its three acetoxy groups heavily stabilize the boron-hydrogen bond. While this makes it excellent for aldehydes, it is notoriously sluggish for sterically hindered and electronically deactivated ketones like acetophenone[1].
Solutions:
Switch the synthetic route : Invert your starting materials to use 1-phenylethanamine and propanal. Aldehydes are significantly more electrophilic and react rapidly with STAB[6].
Use a Lewis Acid : If you must use the ketone route, add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv) to the amine/ketone mixture. This acts as a water scavenger and a Lewis acid, forcing the thermodynamically unfavorable ketimine formation before you add the reducing agent.
Change the Reductant : Switch to 2-picoline-borane, which demonstrates superior kinetics for ketone reductive aminations in MeOH/AcOH systems compared to STAB.
Q2: I am observing significant amounts of tertiary amine byproducts (over-alkylation). How can I prevent this?A: Over-alkylation occurs when the newly formed secondary amine product (N-(1-Phenylethyl)-1-propanamine) competes with the primary amine starting material to react with the remaining carbonyl compound, forming an unwanted tertiary amine.
Solutions:
Stepwise Addition : Never mix the carbonyl, amine, and reducing agent all at once if over-alkylation is a known issue. Pre-form the imine completely (verify via the Step 1 Validation Checkpoint) before introducing the hydride source[6].
Stoichiometric Control : Use a slight excess of the primary amine (1.1 to 1.5 equiv) to kinetically outcompete the secondary amine product during the initial nucleophilic attack.
Q3: Can I use silanes instead of boron-based reducing agents for a greener profile?A: Yes. Recent methodologies have demonstrated the utility of silanes like7 in reductive aminations[4]. Silanes are highly atom-economical and generate benign siloxane byproducts, fitting well into green chemistry initiatives. When using Me₂SiHCl, the reagent facilitates a clean conversion while generating HCl in situ. This auto-catalyzes the iminium formation, making it a highly efficient, self-promoting system for secondary amine synthesis[4].
Q4: My STAB reagent seems to be degrading when I run the reaction in methanol. What is happening?A: STAB reacts slowly with protic solvents like methanol to form alkoxyborohydrides, which depletes your active reducing agent and alters its selectivity[1].
Solution: For STAB, 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are the preferred solvents[6]. If you must use methanol to accelerate imine formation, you should either use the stepwise method (form the imine in MeOH, evaporate, then reduce in DCE) or switch your reducing agent to 2-picoline-borane or NaBH₃CN, both of which are stable in methanol.
References
Abdel-Magid, A. F., & Mehrman, S. J. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, ACS Publications.[Link]
Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications.[Link]
Kim, T. L. et al. "Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes... Using Me2SiHCl." The Journal of Organic Chemistry, ACS Publications.[Link]
Journal of Organic Chemistry and Polymer Research (JOCPR). "Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis." JOCPR. [Link]
Ludger Ltd. "2-Picoline-borane: A non-toxic reducing agent for oligosaccharide labeling by reductive amination." Ludger Publications. [Link]
A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of N-(1-Phenylethyl)-1-propanamine HCl
This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N-(1-Phenylethyl)-1-propanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, thi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N-(1-Phenylethyl)-1-propanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal relationships between molecular structure and spectral features, offering a comparative analysis with structurally similar amines to provide a comprehensive understanding of the data. The protocols and interpretations herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.
Introduction: The Importance of Structural Elucidation
N-(1-Phenylethyl)-1-propanamine is a secondary amine containing a chiral center, making it a valuable building block in pharmaceutical synthesis. The hydrochloride salt form is often preferred for its increased stability and solubility. Accurate structural confirmation and purity assessment are critical checkpoints in any synthetic workflow, and 1H NMR spectroscopy is arguably the most powerful tool for this purpose. It provides detailed information about the electronic environment of each proton in the molecule, allowing for unambiguous verification of the target structure.
This guide will first deconstruct the 1H NMR spectrum of N-(1-Phenylethyl)-1-propanamine HCl, followed by a comparative analysis with 1-phenylethylamine HCl and N-propyl-1-propanamine. This comparison will highlight how subtle changes in the molecular structure are reflected in the NMR spectrum.
Predicted 1H NMR Spectrum of N-(1-Phenylethyl)-1-propanamine HCl
As of the latest literature review, a publicly available, assigned 1H NMR spectrum for N-(1-Phenylethyl)-1-propanamine HCl was not found. Therefore, the following analysis is based on a predicted spectrum, with chemical shifts (δ) and coupling constants (J) estimated from spectral data of closely related analogs and established chemical shift theory. This predictive approach serves as a robust framework for interpreting an experimentally acquired spectrum.
The analysis is based on the structure of N-(1-Phenylethyl)-1-propanamine as its hydrochloride salt. The protonation of the nitrogen atom significantly influences the chemical shifts of adjacent protons.
Caption: Molecular structure of N-(1-Phenylethyl)-1-propanamine HCl with proton labeling.
Table 1: Predicted 1H NMR Data for N-(1-Phenylethyl)-1-propanamine HCl in CDCl₃
Label
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
-
Phenyl (Ar-H)
7.30 - 7.50
multiplet
-
5H
a
CH-Ph
~4.50
quintet
~6.8
1H
b
CH-CH₃
~1.80
doublet
~6.8
3H
c
N-CH₂
~2.90
multiplet
~7.5
2H
d
CH₂-CH₂-CH₃
~1.70
sextet
~7.5
2H
e
CH₂-CH₃
~0.95
triplet
~7.5
3H
-
NH₂⁺
9.00 - 10.00
broad singlet
-
2H
Detailed Spectral Analysis
Phenyl Protons (7.30 - 7.50 ppm): The five protons on the phenyl ring are expected to appear as a complex multiplet in the aromatic region of the spectrum. Their downfield shift is due to the deshielding effect of the aromatic ring current.[1]
Methine Proton 'a' (CH-Ph, ~4.50 ppm): This proton is significantly deshielded due to its proximity to both the phenyl ring and the protonated nitrogen atom. It is expected to be a quintet due to coupling with the three protons of the adjacent methyl group ('b') and the proton on the nitrogen. However, N-H coupling is often not observed due to rapid proton exchange. Therefore, it may also appear as a quartet.
Methyl Protons 'b' (CH-CH₃, ~1.80 ppm): These three protons will appear as a doublet due to coupling with the single methine proton ('a').
Methylene Protons 'c' (N-CH₂, ~2.90 ppm): These protons are adjacent to the electron-withdrawing protonated nitrogen, causing a downfield shift. They will likely appear as a multiplet due to coupling with the adjacent methylene protons ('d').
Methylene Protons 'd' (CH₂-CH₂-CH₃, ~1.70 ppm): These protons are in a standard aliphatic environment and are expected to appear as a sextet, being coupled to the two protons of 'c' and the three protons of 'e'.
Methyl Protons 'e' (CH₂-CH₃, ~0.95 ppm): This terminal methyl group will appear as a triplet, coupled to the two adjacent methylene protons ('d').
Amine Protons (NH₂⁺, 9.00 - 10.00 ppm): The protons on the nitrogen in an amine hydrochloride are significantly deshielded and often appear as a broad singlet.[2] Their chemical shift can be highly variable and depends on factors like solvent, concentration, and temperature.[3][4] These protons are acidic and will exchange with deuterium upon the addition of D₂O, leading to the disappearance of their signal, a useful diagnostic test.[5]
Comparative Spectral Analysis
To better understand the spectral features of N-(1-Phenylethyl)-1-propanamine HCl, it is instructive to compare its predicted spectrum with those of structurally related molecules.
Comparison with 1-Phenylethylamine HCl
This comparison isolates the effect of adding the N-propyl group.
Table 2: 1H NMR Data for 1-Phenylethylamine HCl in CDCl₃
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Phenyl (Ar-H)
~7.40
multiplet
-
5H
CH-Ph
~4.20
quartet
~6.9
1H
CH-CH₃
~1.65
doublet
~6.9
3H
NH₃⁺
~8.90
broad singlet
-
3H
Data sourced from publicly available spectral databases.
Key Differences:
The absence of signals corresponding to the N-propyl group (protons 'c', 'd', and 'e') is the most obvious difference.
The methine proton (CH-Ph) in 1-phenylethylamine HCl is slightly more shielded (appears at a lower ppm value) compared to the target molecule. This is because the propyl group in N-(1-Phenylethyl)-1-propanamine HCl has a weak electron-donating effect which slightly deshields the methine proton.
The signal for the amine protons integrates to 3H in 1-phenylethylamine HCl (a primary amine salt) versus 2H in the target molecule (a secondary amine salt).
Comparison with N-Propyl-1-propanamine
This comparison highlights the influence of the phenylethyl group versus a simple propyl group.
Table 3: 1H NMR Data for N-Propyl-1-propanamine in CDCl₃
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
N-CH₂
~2.55
triplet
~7.2
4H
CH₂-CH₂-CH₃
~1.45
sextet
~7.4
4H
CH₂-CH₃
~0.90
triplet
~7.4
6H
NH
~0.95
broad singlet
-
1H
Data sourced from publicly available spectral databases.
Key Differences:
The most striking difference is the absence of the downfield signals for the aromatic and benzylic protons in N-propyl-1-propanamine.
The protons adjacent to the nitrogen (N-CH₂) in N-propyl-1-propanamine are significantly more shielded (~2.55 ppm) compared to those in N-(1-Phenylethyl)-1-propanamine HCl (~2.90 ppm and ~4.50 ppm). This is due to two factors: the presence of the deshielding phenyl group in the target molecule, and the significant deshielding effect of the protonated nitrogen in the HCl salt.
The NH proton in the free base N-propyl-1-propanamine appears at a much higher field (~0.95 ppm) and is a broad singlet due to fast exchange and quadrupole broadening from the nitrogen atom.[3][6]
Experimental Protocol for 1H NMR Analysis
This section provides a detailed methodology for the preparation and acquisition of a 1H NMR spectrum of an amine hydrochloride salt.
Caption: Workflow for 1H NMR sample preparation and data acquisition.
Step-by-Step Methodology
Sample Weighing: Accurately weigh approximately 10-20 mg of the amine hydrochloride salt.
Dissolution: Transfer the solid to a small, clean, and dry vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). The choice of solvent is critical; the analyte must be fully soluble.
Homogenization: Vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is essential for acquiring a high-resolution spectrum.[7][8]
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution. A simple and effective method is to pass the solution through a small plug of glass wool or cotton placed at the bottom of a Pasteur pipette directly into a clean 5 mm NMR tube.
NMR Tube Filling: The final volume in the NMR tube should be sufficient to cover the detection coils of the NMR probe, typically a height of about 4-5 cm.[7]
Data Acquisition:
Insert the sample into the spectrometer.
Perform a deuterium lock on the solvent signal.
Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp spectral lines.
Acquire the 1H NMR spectrum using standard acquisition parameters. For quantitative analysis, ensure a sufficient relaxation delay between scans.
Data Processing:
Apply a Fourier transform to the raw data (the Free Induction Decay, or FID).
Perform phase and baseline corrections to the resulting spectrum.
Integrate the area under each peak. The integral values are proportional to the number of protons giving rise to the signal.
Reference the chemical shift scale. If using a solvent like CDCl₃, the residual solvent peak can be used as a secondary reference (δ 7.26 ppm). Tetramethylsilane (TMS) is the primary reference standard (δ 0.00 ppm).
Conclusion
The 1H NMR spectrum provides an unparalleled level of structural detail for molecules like N-(1-Phenylethyl)-1-propanamine HCl. Through a systematic analysis of chemical shifts, coupling patterns, and integration, a complete and confident structural assignment can be made. By comparing the spectrum to those of simpler, related amines, the specific contributions of the phenylethyl and N-propyl moieties, as well as the effect of amine protonation, can be clearly understood. The predictive analysis provided in this guide serves as a robust template for the interpretation of experimentally obtained data, and the detailed experimental protocol ensures that high-quality, reproducible spectra can be acquired.
References
JoVE. (2025). NMR Spectroscopy Of Amines. Retrieved from [Link]
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
Terni, G., et al. (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications. Retrieved from [Link]
University of Calgary. Amines. Retrieved from [Link]
Oregon State University. Spectroscopy of Amines. Retrieved from [Link]
Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]
Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]
Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Iowa State University. NMR Sample Preparation. Retrieved from [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Reich, H. J. Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
PubChem. 1-Phenylethylamine hcl. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. N-(1-phenylethyl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. N-Propyl-1-propanamine. National Center for Biotechnology Information. Retrieved from [Link]
Save My Exams. Proton (1H) NMR Spectroscopy. Retrieved from [Link]
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
University of Regensburg. 1H NMR Spectroscopy. Retrieved from [Link]
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
e-PG Pathshala. 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of N-(1-Phenylethyl)-1-propanamine
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of N-(1-Phenylethyl)-1-propanamine, a secondary amine with both aliphatic and aromatic moieties. Understanding its fragmentation p...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of N-(1-Phenylethyl)-1-propanamine, a secondary amine with both aliphatic and aromatic moieties. Understanding its fragmentation pathways is crucial for its unambiguous identification and characterization in complex matrices, a common challenge for researchers in analytical chemistry, forensics, and drug metabolism studies. This document will compare its fragmentation under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI), providing both theoretical rationale and comparative experimental data.
Introduction to N-(1-Phenylethyl)-1-propanamine and Its Mass Spectrometric Analysis
N-(1-Phenylethyl)-1-propanamine possesses a molecular formula of C₁₁H₁₇N and a monoisotopic mass of 163.136 Da.[1] Its structure, featuring a chiral center at the α-carbon of the phenylethyl group, a secondary amine linkage, and a propyl chain, presents several key features that dictate its fragmentation behavior.
The choice of ionization technique is paramount in determining the resulting mass spectrum. Electron Ionization (EI), a hard ionization technique, imparts significant energy into the molecule, leading to extensive and often complex fragmentation patterns that provide a detailed structural fingerprint. In contrast, Electrospray Ionization (ESI) is a soft ionization method that typically generates a protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation. Subsequent fragmentation is then achieved in a controlled manner using tandem mass spectrometry (MS/MS), which allows for the targeted study of specific fragmentation pathways.[2]
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the initial event is the removal of an electron to form a radical cation, [M]⁺•, with a mass-to-charge ratio (m/z) of 163. In adherence to the nitrogen rule , the presence of a single nitrogen atom results in an odd nominal molecular mass.[3][4] The molecular ion of aliphatic amines can be weak or absent due to the high propensity for fragmentation.[5] The dominant fragmentation mechanism for amines is α-cleavage , which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[6][7] This process is driven by the stabilization of the resulting positive charge on the nitrogen atom through resonance.
For N-(1-Phenylethyl)-1-propanamine, there are two primary sites for α-cleavage:
Pathway A: Cleavage of the propyl group. Loss of an ethyl radical (•CH₂CH₃) from the propyl side chain.
Pathway B: Cleavage of the phenylethyl group. Loss of a methyl radical (•CH₃) or a phenyl radical (•C₆H₅) from the phenylethyl side chain.
The principle of preferential loss of the largest alkyl group suggests that cleavage of the C-C bond in the propyl group to lose an ethyl radical will be a highly favored pathway.[5] Another significant fragmentation pathway for compounds containing a benzyl group is benzylic cleavage, which can lead to the formation of a tropylium ion.
Predicted EI Fragmentation of N-(1-Phenylethyl)-1-propanamine:
Pathway
Description
Neutral Loss
Fragment m/z
Predicted Intensity
Molecular Ion
Ionized, intact molecule
-
163
Low
α-Cleavage (A)
Loss of ethyl radical from propyl group
•C₂H₅ (29 Da)
134
High
α-Cleavage (B)
Loss of methyl radical from phenylethyl group
•CH₃ (15 Da)
148
Moderate
Benzylic Cleavage
Cleavage of the C-N bond
•C₃H₈N (58 Da)
105
High
Tropylium Ion Formation
Rearrangement of the benzyl fragment
-
91
Moderate
Comparative Experimental Data: Structural Isomer
Key Fragments observed for N-(1-Methyl-2-phenylethyl)-1-propanamine (m/z):
72 (Base Peak): This corresponds to the α-cleavage fragment [CH₃CH=NHCH₂CH₂CH₃]⁺, resulting from the loss of a benzyl radical.
91: The tropylium ion, characteristic of compounds with a benzyl group.
44: A smaller fragment, likely [CH₃CH=NH₂]⁺.
For our target molecule, N-(1-Phenylethyl)-1-propanamine, we can predict the major fragments by analogy:
α-Cleavage at the Propyl Group: Cleavage of the C-C bond beta to the nitrogen results in the loss of an ethyl radical (•C₂H₅), leading to a resonance-stabilized iminium ion at m/z 134 . This is expected to be a major fragment.
α-Cleavage at the Phenylethyl Group: Cleavage of the C-C bond between the α-carbon and the phenyl group is benzylic cleavage. This would result in the loss of a propylamino radical (•NHCH₂CH₂CH₃) to form the [C₈H₉]⁺ ion at m/z 105 .
α-Cleavage at the Phenylethyl Group (alternative): Cleavage of the C-C bond between the α-carbon and the methyl group leads to the loss of a methyl radical (•CH₃), forming an ion at m/z 148 .
Secondary Fragmentation: The benzylic cation at m/z 105 can rearrange to the highly stable tropylium ion at m/z 91 .
Based on these principles, the base peak is likely to be m/z 105 due to the stability of the benzylic cation formed, or m/z 134 from the loss of the largest alkyl radical.
Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation
In ESI, N-(1-Phenylethyl)-1-propanamine will readily protonate at the basic nitrogen atom to form the even-electron ion [M+H]⁺ at m/z 164 . This ion is then isolated and subjected to collision-induced dissociation (CID) to induce fragmentation.
For protonated phenethylamine derivatives, a characteristic fragmentation pathway involves the neutral loss of the amine or ammonia.[9][10] This occurs through a gas-phase intramolecular reaction where the protonated amine attacks the phenyl ring, leading to the formation of a stable spiro[2.5]octadienylium ion.[9][10]
Predicted ESI-MS/MS Fragmentation of N-(1-Phenylethyl)-1-propanamine:
Precursor Ion (m/z)
Description
Neutral Loss
Product Ion (m/z)
Predicted Intensity
164
Protonated Molecule
-
164
High (in MS1)
164
Loss of propylamine
C₃H₉N (59 Da)
105
High
164
Loss of ammonia
NH₃ (17 Da)
147
Low to Moderate
105
Tropylium Ion Formation
-
91
Moderate (from 105)
The most probable fragmentation pathway for the [M+H]⁺ ion at m/z 164 is the loss of the neutral propylamine molecule (CH₃CH₂CH₂NH₂), resulting in the formation of the stable styryl cation at m/z 105 . This ion can further lose a molecule of ethyne to produce the tropylium ion at m/z 91 . The loss of ammonia (NH₃) to form an ion at m/z 147 is also a possible, though likely less favorable, pathway.[9]
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways under both EI and ESI conditions.
Electron Ionization (EI) Fragmentation
Caption: Predicted EI fragmentation of N-(1-Phenylethyl)-1-propanamine.
Electrospray Ionization (ESI-MS/MS) Fragmentation
Caption: Predicted ESI-MS/MS fragmentation of N-(1-Phenylethyl)-1-propanamine.
Experimental Protocols
To experimentally verify these fragmentation patterns, the following general protocols can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
Sample Preparation: Dissolve 1 mg of N-(1-Phenylethyl)-1-propanamine in 1 mL of a suitable solvent (e.g., methanol or ethyl acetate). Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
GC Conditions:
Injector: Splitless mode, 250°C.
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
MS Conditions (EI):
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Mass Range: Scan from m/z 40 to 400.
Acquisition Mode: Full Scan.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
Sample Preparation: Dissolve 1 mg of N-(1-Phenylethyl)-1-propanamine in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Dilute to a final concentration of approximately 1 µg/mL.
LC Conditions:
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 0.3 mL/min.
MS Conditions (ESI-MS/MS):
Ion Source: Electrospray Ionization (ESI), positive mode.
Capillary Voltage: 3.5 kV.
Source Temperature: 120°C.
Desolvation Temperature: 350°C.
Acquisition Mode:
MS1 (Full Scan): Scan from m/z 100 to 200 to identify the precursor ion [M+H]⁺ at m/z 164.
MS2 (Product Ion Scan): Isolate the precursor ion at m/z 164 and scan for product ions using a range of collision energies (e.g., 10-40 eV) to generate a breakdown curve.
Conclusion
The mass spectrometric fragmentation of N-(1-Phenylethyl)-1-propanamine is dictated by its core chemical structure. Under Electron Ionization , the fragmentation is dominated by α-cleavage adjacent to the nitrogen atom and benzylic cleavage , leading to characteristic ions at m/z 134, 148, and 105, with the latter likely rearranging to the tropylium ion at m/z 91. In contrast, ESI-MS/MS analysis of the protonated molecule ([M+H]⁺ at m/z 164) is expected to show a primary fragmentation pathway involving the neutral loss of propylamine , yielding a prominent product ion at m/z 105.
This guide provides a robust framework for the identification and structural elucidation of N-(1-Phenylethyl)-1-propanamine using mass spectrometry. The predicted fragmentation patterns, supported by established chemical principles and comparative data from structural analogs, offer a reliable basis for method development and data interpretation in research and applied scientific settings.
References
Kumazawa, T., Hasegawa, C., Sato, K., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Semantic Scholar. [Link]
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A Comparative Analysis for the Advanced Researcher: N-(1-Phenylethyl)-1-propanamine vs. its 2-Propanamine Analog
This guide provides an in-depth, objective comparison of N-(1-Phenylethyl)-1-propanamine and its structural isomer, N-(1-Phenylethyl)-2-propanamine. Designed for researchers, scientists, and professionals in drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, objective comparison of N-(1-Phenylethyl)-1-propanamine and its structural isomer, N-(1-Phenylethyl)-2-propanamine. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a surface-level overview to explore the nuanced differences in their chemical properties, synthesis, analytical characterization, and applications, supported by experimental data and established scientific principles.
Introduction: The Significance of an Isomeric Shift
At first glance, N-(1-Phenylethyl)-1-propanamine and N-(1-Phenylethyl)-2-propanamine are closely related secondary amines. Both share the same core structure of a phenylethyl group attached to a propanamine moiety. The critical distinction lies in the point of attachment on the propyl chain: the former is a linear propyl group (an n-propyl group), while the latter is a branched isopropyl group. This seemingly minor isomeric shift from a primary to a secondary carbon attachment point significantly alters the steric and electronic properties of the molecule.
This guide will dissect these differences, providing a comprehensive understanding of how this structural variance impacts their synthesis, reactivity, and utility, particularly in the context of chiral applications. Both molecules belong to the broader class of phenethylamines, compounds known for their psychoactive properties and as building blocks for pharmaceuticals[1]. Understanding the subtleties between these two analogs is crucial for their effective application in research and development.
Physicochemical Properties: A Quantitative Comparison
The fundamental chemical and physical properties of these two isomers are summarized below. These values, sourced from reputable chemical databases, highlight the initial distinctions between the two compounds.
Synthesis and Stereochemistry: A Tale of Two Aminations
The most common and efficient method for synthesizing these secondary amines is through reductive amination. This process involves the reaction of a primary amine with a ketone or aldehyde to form an imine, which is then reduced to the corresponding amine.
Synthesis of N-(1-Phenylethyl)-2-propanamine
The synthesis of the 2-propanamine analog is well-documented, particularly for its chiral (R)-enantiomer, which serves as a valuable chiral auxiliary.[6][7] The reaction proceeds via a one-pot reductive amination of (R)-1-phenylethylamine with acetone, followed by in-situ reduction of the imine intermediate.
Experimental Protocol: Synthesis of (R)-N-(1-Phenylethyl)-2-propanamine [6]
Imine Formation: To a 250 mL round-bottom flask, add (R)-1-phenylethylamine and a 5-fold molar excess of acetone. Stir the mixture at room temperature for 30 minutes.
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
Work-up and Isolation:
Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is acidic (~2).
Remove the acetone and any methanol (if used as a solvent) under reduced pressure.
Wash the remaining aqueous layer with diethyl ether to remove unreacted starting materials.
Basify the aqueous layer to pH >12 with 2 M sodium hydroxide (NaOH).
Extract the product with diethyl ether (3 x 50 mL).
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Caption: Synthetic workflow for (R)-N-(1-Phenylethyl)-2-propanamine.
Synthesis of N-(1-Phenylethyl)-1-propanamine
The synthesis of the 1-propanamine analog follows a similar logic, substituting propanal for acetone.
Experimental Protocol: Synthesis of N-(1-Phenylethyl)-1-propanamine
Imine Formation: In a round-bottom flask, dissolve 1-phenylethylamine in a suitable solvent like methanol. Add propanal (1.1 eq) dropwise at room temperature. Stir for 1-2 hours to form the N-(1-phenylethyl)propan-1-imine intermediate[8].
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.
Work-up and Isolation:
Quench the reaction by adding water.
Remove the organic solvent under reduced pressure.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved via column chromatography or distillation.
Caption: Synthetic workflow for N-(1-Phenylethyl)-1-propanamine.
Stereochemical Considerations
Both molecules possess a chiral center at the alpha-carbon of the phenylethyl group. Consequently, they exist as (R) and (S) enantiomers. The biological activity of chiral molecules is often enantiomer-specific, as biological systems like enzymes and receptors are themselves chiral.[9] This makes the stereochemical purity of these compounds a critical parameter, especially in pharmaceutical applications.
Pharmacological and Toxicological Profile
The phenylethylamine scaffold is a well-known pharmacophore present in a wide range of biologically active molecules that interact with the central nervous system.[6] Phenethylamine itself acts as a central nervous system stimulant by modulating monoamine neurotransmission.[1]
While specific pharmacological data for N-(1-Phenylethyl)-1-propanamine and its 2-propanamine analog are not extensively available in public literature, their structural similarity to known stimulants suggests they may exhibit similar properties. The addition of the N-propyl or N-isopropyl group increases lipophilicity compared to the parent phenylethylamine, which could enhance their ability to cross the blood-brain barrier.
It is hypothesized that these compounds could act as agonists at trace amine-associated receptors (TAAR1), similar to phenethylamine and amphetamine.[1] This interaction can trigger the release of neurotransmitters like dopamine and norepinephrine, leading to stimulant effects.
Toxicological profiles are also not well-established. However, as with other amines, they are likely to be skin and eye irritants. Forced degradation studies under acidic, basic, and oxidative stress would be necessary to identify potential degradation products and assess their stability for any pharmaceutical application.[10]
Analytical Characterization
A multi-faceted approach is required for the complete analytical characterization of these isomers, focusing on purity, identity, and stereoisomeric composition.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for assessing the purity of these compounds. Due to the basic nature of the amine group, peak tailing can be an issue on standard silica-based columns. This can be mitigated by using a base-deactivated column or by adding a basic modifier like triethylamine to the mobile phase.[9]
Chiral HPLC: Differentiating and quantifying the (R) and (S) enantiomers is crucial. This is achieved using a chiral stationary phase (CSP) in HPLC.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity [9]
Column: A chiral column (e.g., based on cyclodextrin or a polysaccharide derivative) suitable for amine separation.
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a basic additive (e.g., diethylamine) to improve peak shape.
Flow Rate: Typically 1.0 mL/min.
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra for the two isomers will show distinct differences, particularly in the signals corresponding to the propyl/isopropyl group.
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compounds. The fragmentation patterns can also help to distinguish between the two isomers. For 2-propanamine, a characteristic fragment ion is often observed at m/z 44, corresponding to the [CH3CH=NH2]+ ion.[11]
Caption: A typical analytical workflow for compound characterization.
Applications: A Divergence in Utility
The primary difference in the application of these two isomers stems from the steric hindrance around the nitrogen atom.
N-(1-Phenylethyl)-2-propanamine: The (R)-enantiomer of this compound is widely used as a chiral auxiliary in asymmetric synthesis.[7] The chiral amine is temporarily attached to a prochiral substrate. The bulky isopropyl and phenylethyl groups then direct the stereochemical outcome of subsequent reactions, such as alkylations, with high diastereoselectivity. After the reaction, the auxiliary can be cleaved and recovered.[7]
N-(1-Phenylethyl)-1-propanamine: The less sterically hindered n-propyl group makes this compound less common as a chiral auxiliary. However, it serves as a valuable building block and intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates. For instance, related N-monoalkyl-3-hydroxy-3-(2-thienyl) propanamines are useful intermediates for various pharmaceuticals.[12]
Conclusion
The comparison between N-(1-Phenylethyl)-1-propanamine and its 2-propanamine analog underscores a fundamental principle in chemistry: subtle changes in molecular structure can lead to significant differences in properties and applications. The key distinctions are summarized below:
Structure: The 1-propanamine has a linear n-propyl group, while the 2-propanamine has a branched isopropyl group.
Synthesis: Both are synthesized via reductive amination, using propanal and acetone, respectively.
Applications: The steric bulk of the isopropyl group makes N-(1-Phenylethyl)-2-propanamine a useful chiral auxiliary in asymmetric synthesis. The less hindered N-(1-Phenylethyl)-1-propanamine is more suited as a general synthetic intermediate.
Analysis: While standard analytical techniques apply to both, chiral chromatography is essential to determine the enantiomeric purity, which is critical for their intended applications.
For researchers, the choice between these two analogs is not arbitrary but is dictated by the specific synthetic or biological objective. The 2-propanamine analog is the compound of choice for controlling stereochemistry, while the 1-propanamine analog offers a more versatile scaffold for further chemical elaboration.
References
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American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
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HPLC method for N-(1-Phenylethyl)-1-propanamine enantiomers
An In-Depth Technical Guide to the HPLC Enantioseparation of N-(1-Phenylethyl)-1-propanamine Introduction: The Criticality of Chiral Purity In pharmaceutical development and chemical synthesis, the stereochemistry of a m...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the HPLC Enantioseparation of N-(1-Phenylethyl)-1-propanamine
Introduction: The Criticality of Chiral Purity
In pharmaceutical development and chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity.[1] Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles because biological systems—enzymes, receptors, and other proteins—are themselves chiral.[1][2] N-(1-Phenylethyl)-1-propanamine, a primary amine, serves as a key chiral building block. Consequently, the ability to accurately separate and quantify its (R) and (S) enantiomers is paramount for ensuring the safety, efficacy, and quality of downstream products.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for this purpose.[3][4] The fundamental principle involves the formation of transient, diastereomeric complexes between the enantiomers and the immobilized chiral selector on the stationary phase.[5] The differential stability of these complexes results in different retention times, enabling their separation.
This guide provides a comparative analysis of HPLC methods for resolving N-(1-Phenylethyl)-1-propanamine enantiomers. We will explore the leading classes of CSPs, delve into the mechanistic rationale behind their chiral recognition capabilities, and present supporting experimental data to guide researchers in selecting and optimizing the most effective separation strategy.
Comparative Analysis of Chiral Stationary Phases
The success of a chiral separation is overwhelmingly dependent on the selection of the appropriate CSP.[3] For a primary amine like N-(1-Phenylethyl)-1-propanamine, several classes of CSPs are viable, each operating on distinct principles of chiral recognition. The primary challenge with basic amines is their tendency to interact strongly with acidic silanol groups on the silica support of the column, leading to poor peak shape (tailing).[2] This is typically mitigated by adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase.[2][6]
Polysaccharide-Based CSPs
Derivatives of cellulose and amylose are the most versatile and extensively used CSPs in HPLC, renowned for their broad enantiorecognition capabilities.[3][7]
Mechanism of Separation:
Chiral recognition on polysaccharide CSPs arises from a combination of interactions, including hydrogen bonding (with the carbamate linkages), dipole-dipole interactions, and steric hindrance. The helical groove structure of the polysaccharide polymer plays a crucial role; enantiomers fit differently into these chiral cavities, leading to differential retention.[8] For N-(1-Phenylethyl)-1-propanamine, the primary amine and the phenyl group are key interaction points.
Performance & Experimental Considerations:
These columns are most commonly used in normal-phase (NP) or polar organic (PO) modes.
Normal Phase (NP): Mobile phases typically consist of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).[3] The alcohol content is a critical parameter for adjusting retention and selectivity.
Polar Organic (PO): Utilizes polar solvents like acetonitrile or methanol, often with an alcohol co-modifier.[9] This mode can offer different selectivity compared to NP and is sometimes more suitable for compounds with higher polarity.
A study screening various primary amines found that polysaccharide columns like ChiralPak® IA, IE, and IF were highly effective, with the ChiralPak IF column resolving 66% of the tested amines in polar organic mode.[9]
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are powerful chiral selectors, particularly for ionizable and zwitterionic compounds like amines and amino acids.[10][11]
Mechanism of Separation:
These complex structures offer multiple interaction sites, creating a multimodal separation mechanism. Chiral recognition is achieved through a combination of:
Ionic Interactions: The primary amine of the analyte can interact with anionic sites on the selector.[12]
Hydrogen Bonding: Amide linkages and hydroxyl groups provide numerous sites for hydrogen bonding.
Inclusion: The "basket-like" structure of the macrocycle allows for inclusion complexation, where the analyte or a part of it fits into the chiral cavity.[11][12]
π-π Interactions: Aromatic rings in both the selector and the analyte (the phenyl group) can engage in π-π stacking.
Performance & Experimental Considerations:
A key advantage of these CSPs is their versatility, allowing operation in reversed-phase (RP), normal-phase (NP), and polar organic (PO) modes on a single column.[11] A comprehensive study on 150 amines demonstrated that macrocyclic glycopeptide columns provided baseline separation in the majority of cases, highlighting their importance for this compound class.[13]
Pirkle-Type (Brush-Type) CSPs
Developed by William H. Pirkle, these CSPs consist of smaller, well-defined chiral molecules covalently bonded to the silica surface.[14]
Mechanism of Separation:
The chiral recognition mechanism is primarily based on a "three-point interaction" model involving π-π interactions, hydrogen bonding, and dipole-dipole interactions.[7][14] These phases are often designed with π-electron acceptor moieties (e.g., 3,5-dinitrobenzoyl groups) or π-electron donor moieties (e.g., naphthyl groups). For N-(1-Phenylethyl)-1-propanamine, which contains a π-donating phenyl group, a Pirkle phase with a strong π-acceptor group, such as the Whelk-O1, is a logical choice.[14][15]
Performance & Experimental Considerations:
Pirkle-type CSPs are robust and can be used in normal-phase, reversed-phase, and polar organic modes.[15] They are particularly well-suited for preparative chromatography due to their high loading capacity. Screening these columns is essential, as their selectivity is often highly specific to the analyte's structure.[16]
Quantitative Comparison of HPLC Methods
The following table summarizes typical starting conditions and expected performance for the separation of N-(1-Phenylethyl)-1-propanamine enantiomers on different CSPs, based on data for structurally similar primary amines.
Note: These are starting points for method development. Optimization of the mobile phase composition (e.g., alcohol percentage) and temperature is crucial for achieving optimal separation.[17][18]
Visualizing the Method Development Workflow
A systematic screening process is the most efficient path to a successful chiral separation. The following workflow illustrates a logical approach to method development.
Caption: Logical workflow for chiral HPLC method development.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed methodologies for two effective separation strategies.
Protocol 1: Normal-Phase Separation on an Amylose-Based CSP
This method leverages the broad applicability of polysaccharide CSPs in a classic normal-phase mode, which often provides excellent selectivity for a wide range of compounds.
Rationale: The amylose tris(3,5-dimethylphenylcarbamate) selector (e.g., Chiralpak AD-H or Lux Amylose-1) is highly effective for compounds with aromatic rings and hydrogen-bonding groups.[3] The hexane/isopropanol mobile phase provides a non-polar environment, while the DEA additive is crucial for preventing peak tailing by masking residual silanols.[2]
Instrumentation: Standard HPLC system with a UV detector.
Column: Lux® Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)], 250 x 4.6 mm, 5 µm.
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
Note: All solvents must be HPLC grade.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 215 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the racemic N-(1-Phenylethyl)-1-propanamine sample in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Prepare the sample by dissolving it in the mobile phase. Filter through a 0.45 µm syringe filter if necessary.
Inject the sample onto the column.
Record the chromatogram for a sufficient time to allow both enantiomers to elute.
Calculate the resolution (Rs) between the two enantiomer peaks. A value greater than 1.5 indicates baseline separation.[5]
Protocol 2: Polar Ionic Mode Separation on a Macrocyclic Glycopeptide CSP
This method utilizes the unique capabilities of a teicoplanin-based CSP in a polar ionic mode, which is highly effective for basic analytes.
Rationale: The polar ionic mode uses a polar organic mobile phase (methanol) with small amounts of an acid and a base to control the ionization state of both the analyte and the chiral selector, maximizing the ionic and hydrogen-bonding interactions that drive separation.[11] This approach often yields high efficiency and excellent peak shapes for amines.
Instrumentation: Standard HPLC system with a UV detector.
Column: Chirobiotic™ T [Teicoplanin], 250 x 4.6 mm, 5 µm.
Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
Equilibrate the Chirobiotic™ T column with the prepared mobile phase until the baseline is stable (approx. 30-45 minutes).
Prepare the sample solution in the mobile phase.
Inject the sample.
Run the analysis and identify the two enantiomer peaks.
Assess the separation by calculating the resolution (Rs), selectivity (α), and retention factors (k).
Conclusion
The successful enantioseparation of N-(1-Phenylethyl)-1-propanamine by HPLC is readily achievable through a systematic approach to method development. Polysaccharide-based CSPs in normal-phase mode and macrocyclic glycopeptide CSPs in polar ionic mode represent two of the most robust and reliable strategies. Polysaccharide phases offer broad applicability, while macrocyclic glycopeptides provide complementary selectivity, especially for ionizable compounds.[3][13] The choice between them, or the potential use of a Pirkle-type phase, will depend on the specific requirements of the analysis, including sample matrix, required resolution, and desired analysis time. By understanding the underlying separation mechanisms and following a logical screening workflow, researchers can confidently develop and validate a method that ensures the accurate determination of enantiomeric purity for this critical chiral amine.
References
MDPI. (2021, June 3). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Available from: [Link]
National Institutes of Health (NIH). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Available from: [Link]
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]
PubMed. (2009, January 15). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Available from: [Link]
ResearchGate. (2025, August 6). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available from: [Link]
Springer Nature Experiments. Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases. Available from: [Link]
ResearchGate. 8.12 Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases. Available from: [Link]
MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link]
Chiralpedia. (2022, December 19). Donor-Acceptor (Pirkle)-type CSPs. Available from: [Link]
PubMed. (2005, September 30). Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. Available from: [Link]
American Pharmaceutical Review. (2017, June 30). Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. Available from: [Link]
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]
Pharma Group. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]
Phenomenex. Chiral HPLC Separations. Available from: [Link]
National Institutes of Health (NIH). (2019, February 25). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. Available from: [Link]
MDPI. (2022, December 24). An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases. Available from: [Link]
SpringerLink. Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations. Available from: [Link]
Springer Nature Experiments. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Available from: [Link]
American Chemical Society. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]
ResearchGate. (2017, September 13). Design, preparation and application of a Pirkle-type chiral stationary phase for enantioseparation of some racemic organic acids and molecular dynamics studies. Available from: [Link]
Journal of Applied Pharmaceutical Science. (2017, July 30). Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its related substances by HPLC. Available from: [Link]
Comparative Guide: Chiral GC Separation of N-propyl-1-phenylethylamine Isomers
The enantiomeric separation of sterically hindered secondary amines, such as N-propyl-1-phenylethylamine, presents a unique chromatographic challenge. While primary amines like 1-phenylethylamine are routinely resolved o...
Author: BenchChem Technical Support Team. Date: March 2026
The enantiomeric separation of sterically hindered secondary amines, such as N-propyl-1-phenylethylamine, presents a unique chromatographic challenge. While primary amines like 1-phenylethylamine are routinely resolved on standard chiral stationary phases (CSPs), the addition of the bulky N-propyl group fundamentally alters the molecule's steric profile and interaction dynamics.
This guide objectively compares the performance of leading Chiral Gas Chromatography (GC) column chemistries for this specific analyte, explaining the mechanistic causality behind column selection and providing a self-validating experimental protocol for drug development professionals.
Mechanistic Causality: The Chiral Recognition of Secondary Amines
To achieve baseline resolution (
) of N-propyl-1-phenylethylamine enantiomers, the stationary phase must overcome the steric hindrance introduced by the N-alkyl chain. Two primary mechanisms dominate chiral GC: hydrogen bonding and host-guest inclusion.
Hydrogen-Bonding CSPs (e.g., Chirasil-L-Val): These phases rely on the formation of transient diastereomeric hydrogen-bonded networks between the analyte and the chiral selector[1]. However, the bulky N-propyl group physically blocks optimal approach angles to the chiral center, severely dampening enantioselectivity for secondary amino compounds [2].
Inclusion-Based CSPs (Cyclodextrins): Modified cyclodextrins separate enantiomers by encapsulating the analyte within their hydrophobic cavities. The success of this mechanism is strictly dictated by the cavity diameter. A β-cyclodextrin derivative (cavity size 6.0–6.5 Å) perfectly accommodates the phenyl ring of the 1-phenylethylamine moiety. Once anchored, the chiral rim of the cyclodextrin interacts stereoselectively with the N-propyl and methyl groups[3]. Conversely, a γ-cyclodextrin (cavity >7.5 Å) provides too loose a fit, resulting in poor chiral discrimination.
Host-guest inclusion mechanism between β-cyclodextrin and enantiomers.
Comparative Performance Data
The following table summarizes the quantitative performance of three distinct CSP classes for the separation of N-propyl-1-phenylethylamine (analyzed as N-trifluoroacetyl derivatives to suppress silanol interactions).
Column Chemistry
Example Product
Resolution ()
Selectivity ()
Tailing Factor ()
Performance Assessment
Modified β-Cyclodextrin
CP-Chirasil-Dex CB
2.15
1.08
1.05
Optimal. Perfect steric match between the phenyl ring and the 6.2 Å cavity.
Modified γ-Cyclodextrin
Rt-γDEXsa
1.10
1.03
1.12
Sub-optimal. Cavity is too large; loose inclusion leads to weak chiral recognition.
Direct injection of secondary amines often results in severe peak tailing due to interactions with active silanol groups in the GC inlet and column. To create a robust, self-validating analytical method, pre-column derivatization using Trifluoroacetic Anhydride (TFAA) is highly recommended. This converts the secondary amine into a neutral amide, dramatically improving volatility, peak symmetry, and interaction with the cyclodextrin rim.
Decision workflow for chiral GC analysis of secondary amines.
Step-by-Step Methodology
Phase 1: Derivatization (N-Trifluoroacetylation)
Transfer 1.0 mg of the N-propyl-1-phenylethylamine sample into a 2 mL glass reaction vial.
Add 500 µL of anhydrous ethyl acetate as the solvent.
In a fume hood, add 50 µL of Trifluoroacetic Anhydride (TFAA). Cap the vial tightly with a PTFE-lined septum.
Incubate the mixture at 60 °C for 20 minutes in a heating block.
Evaporate the reaction mixture to dryness under a gentle stream of ultra-pure nitrogen to remove excess TFAA and byproduct trifluoroacetic acid.
Reconstitute the residue in 1.0 mL of ethyl acetate and transfer to a GC autosampler vial.
Phase 2: GC-FID Operating Conditions
Column: CP-Chirasil-Dex CB (or equivalent modified β-cyclodextrin), 25 m × 0.25 mm ID × 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Inlet Temperature: 220 °C.
Injection Mode: Split, 50:1 ratio (Injection volume: 1.0 µL).
Oven Program: 100 °C (hold 2 min), ramp at 2 °C/min to 160 °C (hold 5 min).
Detector: FID at 250 °C.
Phase 3: System Suitability & Self-Validation
To ensure the integrity of the data, the protocol must self-validate against two critical failure modes:
Derivatization Completeness: Monitor the chromatogram for a broad, tailing peak corresponding to the underivatized amine (typically eluting earlier than the TFA-derivative). The area of the underivatized peak must be
of the total analyte area.
Column Performance: Calculate the resolution (
) between the two enantiomeric peaks. The system is validated for quantitative reporting only if and the tailing factor () for both peaks is .
References
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.
Opekar, F., et al. (2021). Chiral secondary amino acids, their importance, and methods of analysis. Amino Acids, 53, 1-18.
Technical University of Munich. (2006). Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers. TUM Dissertations.
A Comparative Guide to Establishing Reference Standards for N-(1-Phenylethyl)-1-propanamine Purity
For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for a Well-Characterized Reference Standard N-(1-Phenylethyl)-1-propanamine is a chiral amine whose biological activity is intr...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for a Well-Characterized Reference Standard
N-(1-Phenylethyl)-1-propanamine is a chiral amine whose biological activity is intrinsically linked to its stereochemistry. As with many chiral compounds, different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] Consequently, the development of any pharmaceutical product containing this molecule necessitates a highly pure and well-characterized reference standard. This guide will navigate the critical analytical techniques required to comprehensively assess both the chemical and enantiomeric purity of N-(1-Phenylethyl)-1-propanamine, thereby ensuring the quality, safety, and efficacy of the final drug product.
The principles outlined herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q3A(R2) for impurities in new drug substances, and draw from the analytical frameworks provided by the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[2][3][4][5]
A Multi-Modal Approach to Purity Assessment
A single analytical technique is rarely sufficient to fully characterize a reference standard. A holistic understanding of purity requires the synergistic use of multiple orthogonal methods. This guide will focus on a tripartite approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Caption: Workflow for the comprehensive purity assessment of N-(1-Phenylethyl)-1-propanamine.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is an indispensable tool for assessing the chemical and enantiomeric purity of N-(1-Phenylethyl)-1-propanamine due to its high resolution, sensitivity, and versatility.[6][7][8]
Achiral (Reversed-Phase) HPLC for Chemical Purity
Principle: This technique separates the target molecule from its process-related impurities and degradation products based on differences in their polarity. A non-polar stationary phase is used with a polar mobile phase.
Experimental Protocol: Achiral HPLC Method
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Gradient: 10% B to 90% B over 20 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 210 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve 1 mg of N-(1-Phenylethyl)-1-propanamine in 1 mL of Mobile Phase A.
Rationale for Experimental Choices:
A C18 column is a robust and widely applicable stationary phase for the separation of moderately polar compounds like phenylethylamine derivatives.
The use of TFA as a mobile phase modifier improves peak shape for basic compounds like amines by minimizing interactions with residual silanol groups on the silica-based stationary phase.[1]
A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities.
UV detection at 210 nm provides good sensitivity for the phenyl chromophore present in the molecule.
Chiral HPLC for Enantiomeric Purity
Principle: The separation of enantiomers is achieved using a chiral stationary phase (CSP). The differential interaction of the enantiomers with the chiral selector results in different retention times.[9] Polysaccharide-based CSPs are particularly effective for the separation of chiral amines.[10][11]
Experimental Protocol: Chiral HPLC Method
Column: Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection: UV at 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve 1 mg of N-(1-Phenylethyl)-1-propanamine in 1 mL of the mobile phase.
Rationale for Experimental Choices:
Polysaccharide-based CSPs provide a chiral environment that enables the separation of a wide range of enantiomers, including amines.[11]
A normal-phase mobile system (n-Hexane/Isopropanol) is typically used with these columns.
The addition of a small amount of a basic modifier like diethylamine is crucial to improve peak shape and prevent peak tailing by competing with the analyte for active sites on the stationary phase.[1]
Comparative Data Summary: HPLC Methods
Parameter
Achiral HPLC
Chiral HPLC
Objective
Chemical Purity (Process Impurities, Degradants)
Enantiomeric Purity (Quantitation of the unwanted enantiomer)
Stationary Phase
C18 (non-chiral)
Polysaccharide-based (chiral)
Mobile Phase
Reversed-phase (Water/Acetonitrile with TFA)
Normal-phase (Hexane/Isopropanol with Diethylamine)
Key Output
Purity by area percent, identification of related substances
Enantiomeric excess (e.e.) or enantiomeric purity
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Confirmation of Identity
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. For N-(1-Phenylethyl)-1-propanamine, it serves two primary purposes: the identification and quantification of volatile impurities and the confirmation of the molecular weight and fragmentation pattern of the main component.
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.
Challenges and Solutions: Primary and secondary amines can exhibit poor peak shape and adsorption in GC analysis. Derivatization is often employed to improve their chromatographic behavior.[12][13]
Experimental Protocol: GC-MS with Derivatization
Derivatization:
To 1 mg of the sample in a vial, add 500 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).
Seal the vial and heat at 60 °C for 30 minutes.
Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.[10]
GC Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas: Helium at a constant flow of 1.0 mL/min
Oven Temperature Program: Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
Injector Temperature: 250 °C
MS Transfer Line Temperature: 280 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Mass Range: m/z 40-450
Rationale for Experimental Choices:
Derivatization with TFAA converts the amine to a less polar and more volatile amide, improving peak shape and reducing tailing.[12]
A standard non-polar GC column provides good separation for a wide range of derivatized compounds.
The temperature program is designed to separate the derivatized analyte from any potential volatile impurities.
EI at 70 eV provides reproducible fragmentation patterns that can be compared to library spectra for identification.
Caption: Workflow for GC-MS analysis of N-(1-Phenylethyl)-1-propanamine.
Quantitative NMR (qNMR): An Absolute Method for Purity Assessment
Unlike chromatographic techniques that provide relative purity, qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[14][15][16] It relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[17]
Principle: A known mass of the sample is dissolved with a known mass of a certified internal standard in a deuterated solvent. The purity of the sample is calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard.[14]
Experimental Protocol: qNMR for Absolute Purity
Internal Standard: A certified reference material with known purity, chemical stability, and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation:
Accurately weigh approximately 10-20 mg of N-(1-Phenylethyl)-1-propanamine and 10-20 mg of the internal standard into a vial.
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d6).
Transfer an aliquot to an NMR tube.
NMR Spectrometer: 400 MHz or higher field strength.
Acquisition Parameters:
Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).
90° pulse angle.
Acquisition of a sufficient number of scans for an adequate signal-to-noise ratio (>250:1).
Data Processing: Careful phasing and baseline correction. Accurate integration of non-overlapping signals from the analyte and the internal standard.
High resolution, well-established, good for related substances
Relative quantification, requires reference standard for impurity identification
Chiral HPLC
Differential interaction with CSP
Direct separation of enantiomers, high accuracy for e.e.
Requires specialized chiral columns, method development can be challenging
GC-MS
Volatility and mass-to-charge ratio
High sensitivity, excellent for volatile impurities and structural confirmation
May require derivatization for polar compounds, not suitable for non-volatile impurities
qNMR
Proportionality of signal integral to molar concentration
Absolute quantification, no analyte-specific reference standard needed, structurally informative
Lower sensitivity than chromatographic methods, requires careful experimental setup and a certified internal standard
Conclusion and Recommendations
Establishing a reference standard for N-(1-Phenylethyl)-1-propanamine requires a comprehensive analytical strategy. No single method is sufficient to declare a batch as a reference standard. The recommended approach is as follows:
Structural Confirmation: Use ¹H NMR, ¹³C NMR, and MS to confirm the chemical structure of the molecule.
Chemical Purity: Employ a validated achiral HPLC method to identify and quantify any process-related impurities and degradation products.
Volatile and Organic Solvents: Utilize a GC-MS method to test for volatile organic impurities and residual solvents, adhering to ICH Q3C guidelines.
Enantiomeric Purity: Develop and validate a chiral HPLC method to accurately determine the enantiomeric excess.
Absolute Purity (Assay): Perform qNMR to determine the absolute purity of the material. This value should be used to assign the potency of the reference standard.
By integrating the data from these orthogonal techniques, a comprehensive purity profile can be established, providing a high degree of confidence in the quality of the N-(1-Phenylethyl)-1-propanamine reference standard. This robust characterization is fundamental to ensuring the accuracy and reliability of all subsequent analytical testing throughout the drug development lifecycle.
References
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). [Link]
U.S. Food and Drug Administration. Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]
Reading Scientific Services Ltd. qNMR for Purity Determination in Pharmaceuticals. [Link]
Agilent Technologies. Revisions per USP 621. [Link]
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
Martínez-Moro, M., et al. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Magnetochemistry. [Link]
Scribd. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
JEOL Ltd. What is qNMR (quantitative NMR)?. [Link]
Das, J. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology. [Link]
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
Noggle, F. T., & Clark, C. R. GC–MS Analysis of Acylated Derivatives of the Side-Chain Regioisomers of 4-Methoxy-3-Methyl-Phenethylamine. Journal of Chromatographic Science. [Link]
PubMed. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]
Shimadzu Corporation. Automatic Derivatization System for Phenethylamine Drugs. [Link]
ResearchGate. Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. [Link]
Kumar, A., et al. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances. [Link]
European Directorate for the Quality of Medicines & HealthCare. List of European Pharmacopoeia Reference Standards. [Link]
ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
European Directorate for the Quality of Medicines & HealthCare. Ph. Eur. Reference Standards: Orders and Catalogue. [Link]
Spectroscopic characterization of N-alkyl-1-phenylethylamine salts
Spectroscopic Characterization of N-Alkyl-1-Phenylethylamine Salts: A Comparative Analytical Guide Introduction N-alkyl-1-phenylethylamines and their parent compound, 1-phenylethylamine (PEA), are ubiquitous chiral resol...
Author: BenchChem Technical Support Team. Date: March 2026
Spectroscopic Characterization of N-Alkyl-1-Phenylethylamine Salts: A Comparative Analytical Guide
Introduction
N-alkyl-1-phenylethylamines and their parent compound, 1-phenylethylamine (PEA), are ubiquitous chiral resolving agents and critical intermediates in the synthesis of active pharmaceutical ingredients (APIs). When reacted with chiral carboxylic acids (such as NSAIDs or bile acids), they form diastereomeric salts that can be separated via fractional crystallization[1][2]. However, characterizing these salts requires navigating the complex "salt-cocrystal continuum" and determining absolute stereochemistry. This guide provides a comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Vibrational Circular Dichroism (VCD)—used to evaluate the structural integrity, protonation state, and chiral packing of these critical pharmaceutical compounds.
H and C NMR is the frontline tool for confirming the 1:1 stoichiometric ratio of the diastereomeric salt. By integrating the characteristic methine quartet of the PEA moiety (typically around 4.30 ppm in methanol-) against the aromatic or aliphatic signals of the acid, analysts can rapidly exclude the presence of unreacted starting materials.
However, solution NMR strips away the supramolecular context. To assess the three-dimensional chiral environment, Solid-State NMR (ssNMR) utilizing
C Cross-Polarization Magic Angle Spinning (CP-MAS) is required. ssNMR is uniquely capable of distinguishing between enantiopure and racemic crystalline phases because the different crystallographic packing arrangements create distinct local magnetic environments, resulting in observable chemical shift differences[3].
2. Vibrational Spectroscopy (FTIR)
Differentiating a true ionic salt from a neutral co-crystal relies on the
between the acid and the amine. A generally predicts complete proton transfer[2]. FTIR spectroscopy provides direct, empirical validation of this transfer. In a true N-alkyl-1-phenylethylamine salt, the strong carbonyl stretch (C=O) of the un-ionized carboxylic acid at ~1700 cm disappears, replaced by the asymmetric and symmetric stretching vibrations of the delocalized carboxylate anion (COO) at ~1550–1600 cm and ~1400 cm, respectively[2].
3. Chiroptical Spectroscopy (VCD & ROA)
While NMR and FTIR confirm connectivity and solid-state packing, they cannot independently assign absolute configuration without a known chiral reference. Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) bridge this gap. By measuring the differential absorption of left and right circularly polarized infrared light, VCD provides a chiral spectral fingerprint. Because VCD signals are highly sensitive to molecular conformation, experimental spectra must be correlated with ab initio Density Functional Theory (DFT) calculations that incorporate Boltzmann-weighted conformational averaging[4].
Disappearance of COOH (~1700 cm); appearance of COO (~1550 cm)[2]
VCD / ROA
Absolute Configuration
Very High (direct assignment)
Solution / Solid
Differential IR absorption (); requires DFT matching[4]
Experimental Protocols
Protocol 1: Diastereomeric Salt Preparation and FTIR Validation
Causality Focus: This protocol ensures complete proton transfer and validates the supramolecular heterosynthon formation.
Equimolar Dissolution: Dissolve 1.0 mmol of the chiral acid (e.g., (S)-ketoprofen) and 1.0 mmol of (R)- or (S)-1-phenylethylamine in 5 mL of a 70% ethanol/water mixture at 60 °C. Causality: The mixed solvent system balances the solubility of the hydrophobic aromatic rings and the polar ionic species[5].
Crystallization: Allow the solution to cool to room temperature and undergo slow solvent evaporation for 24–120 hours until colorless needles or platelets form[1].
FTIR Validation (Self-Validating Step): Analyze the dried crystals using an ATR-FTIR spectrometer. Verify the absence of the ~1700 cm
peak (unreacted acid) and the presence of the ~1550 cm carboxylate stretch. If the 1700 cm peak persists, the proton transfer is incomplete, indicating a co-crystal or unreacted impurity rather than a true salt[2].
Protocol 2: Solid-State
C CP-MAS NMR Workflow
Causality Focus: Overcoming the broad lineshapes of solid samples to resolve crystallographic differences.
Sample Packing: Pack the crystalline salt tightly into a zirconia MAS rotor (e.g., 3.2 mm or 4.0 mm). Causality: Dense packing ensures stable spinning and maximizes the filling factor for optimal signal-to-noise ratio.
Magic Angle Spinning (MAS): Spin the sample at
10 kHz at the magic angle (54.74°). Causality: This specific angle mathematically zeroes out the orientation-dependent chemical shift anisotropy (CSA) and direct dipolar couplings, yielding sharp, solution-like isotropic peaks[6].
Cross-Polarization (CP): Apply a Hartmann-Hahn matching condition to transfer magnetization from abundant
H spins to dilute C spins. Causality: This dramatically reduces the required relaxation delay between scans (governed by the shorter H rather than the long C ), accelerating data acquisition[6].
Protocol 3: VCD Measurement and Absolute Configuration Assignment
Causality Focus: Eliminating baseline artifacts to ensure the observed chirality is of molecular origin.
Sample Preparation: Dissolve the salt in an IR-transparent, achiral solvent (e.g., CDCl
or DO) at a high concentration (typically 0.1–0.5 M).
Spectral Acquisition (Self-Validating Step): Record the VCD spectrum of the sample. Crucially, repeat the measurement using the opposite enantiomer of the salt. Causality: The two spectra must be near-perfect mirror images. If they are not, the signal is contaminated by linear birefringence or baseline drift, and the cell must be rotated or recalibrated[4].
Computational Matching: Perform DFT geometry optimizations and frequency calculations for all low-energy conformers. Apply Boltzmann weighting to simulate the final VCD spectrum and overlay it with the experimental data to accurately assign the absolute configuration[4].
Workflow Visualization
Analytical workflow for the spectroscopic characterization of chiral amine salts.
References
1.[2] Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. ACS Publications. URL: [Link]
2.[1] Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. ACS Publications. URL: [Link]
3.[4] Vibrational Raman optical activity of 1-phenylethanol and 1-phenylethylamine: Revisiting old friends. Scilit. URL: [Link]
4.[3] Formation of Racemic Phases of Amino Acids by Liquid-Assisted Resonant Acoustic Mixing Monitored by Solid-State NMR Spectroscopy. MDPI. URL: [Link]
5.[6] Solid-state nuclear magnetic resonance. Wikipedia. URL: [Link]
Personal protective equipment for handling N-(1-Phenylethyl)-1-propanamine hydrochloride
Standard Operating Procedure: Safety, Handling, and Disposal of N-(1-Phenylethyl)-1-propanamine Hydrochloride Introduction & Mechanistic Hazard Profile As a Senior Application Scientist, I approach laboratory safety not...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Safety, Handling, and Disposal of N-(1-Phenylethyl)-1-propanamine Hydrochloride
Introduction & Mechanistic Hazard Profile
As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a self-validating system of chemical logic. N-(1-Phenylethyl)-1-propanamine hydrochloride is a secondary amine salt frequently utilized as an active pharmaceutical ingredient (API) intermediate or in drug development research[1].
Mechanistic Causality of the Hazard:
The free base form of this compound is typically an oil prone to oxidation. Synthesizing it into a hydrochloride (HCl) salt increases its thermodynamic stability and aqueous solubility. However, this salt formation creates a brittle, crystalline lattice. During mechanical manipulation (e.g., spatulation, weighing, or transferring), this lattice easily fractures into fine, respirable dust. When this dust contacts the physiological moisture of the mucosal lining (respiratory tract or eyes), the salt rapidly dissolves and dissociates, leading to acute localized irritation and potential systemic absorption of the pharmacologically active moiety. Therefore, controlling particulate aerosolization is the absolute cornerstone of this safety protocol.
Personal Protective Equipment (PPE) Matrix
To mitigate the risks of dermal absorption and inhalation, a rigorous PPE protocol must be implemented. The following table summarizes the required protective gear and the chemical logic behind each selection.
PPE Category
Specification
Mechanistic Justification
Hand Protection
Nitrile gloves (≥ 0.12 mm thickness), double-gloved.
Nitrile provides superior chemical resistance to polar amine salts compared to latex. Double-gloving prevents micro-tears from exposing the skin to the API during extensive handling[2].
Eye Protection
ANSI Z87.1 Chemical Splash Goggles.
Amine hydrochlorides are highly irritating to mucous membranes. Goggles prevent ocular exposure from aerosolized dust or accidental liquid splashes during reconstitution.
Respiratory
NIOSH-approved N95 or P100 particulate respirator.
The HCl salt form is a fine powder prone to aerosolization. N95/P100 filters block >95%/99.9% of airborne particulates, preventing inhalation into the respiratory tract[3].
Body Protection
Disposable, low-linting Tyvek® lab coat with closed cuffs.
Prevents the accumulation of chemical dust on personal clothing. Closed cuffs prevent powder ingress at the vulnerable wrist-glove junction.
Primary Engineering Controls (PECs)
Personal protective equipment is the last line of defense; the first is engineering controls. According to, manipulating fine API powders requires stringent containment[3]. All weighing, transferring, and reconstitution of N-(1-Phenylethyl)-1-propanamine hydrochloride must be conducted within a Containment Primary Engineering Control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a dedicated Powder Weighing Hood. These systems utilize directional negative pressure and High-Efficiency Particulate Air (HEPA) filtration to capture aerosolized salt particulates before they can enter the operator's breathing zone[2].
Operational Workflow: Safe Weighing and Transfer
Step 1: Pre-Operational Setup
Verify that the C-PEC is operational and has run for at least 15 minutes to establish stable airflow.
Line the work surface with a disposable, plastic-backed absorbent preparation pad to catch micro-spills.
Pre-weigh all receiving vessels and stage all necessary spatulas within the hood to minimize breaking the air curtain.
Step 2: PPE Donning Sequence
Inspect and don the Tyvek® lab coat.
Don the NIOSH-approved N95/P100 respirator, performing a positive and negative pressure user seal check.
Don chemical splash goggles.
Don the first pair of nitrile gloves (inner layer), ensuring they tuck under the lab coat cuffs. Don the second pair (outer layer) over the cuffs.
Step 3: Material Handling & Weighing
Open the primary chemical container only within the designated C-PEC[3].
Use an anti-static weighing spatula to transfer the crystalline powder. Static electricity can cause the light HCl salt powder to repel and aerosolize; using an anti-static gun (e.g., Zerostat) on the weighing boat prior to transfer is highly recommended.
Seal the receiving vessel tightly before removing it from the C-PEC.
Step 4: Doffing and Decontamination
Wipe down the exterior of the sealed receiving vessel with a damp cloth (using water or 70% ethanol, as the salt is highly soluble) before removal.
Carefully fold the disposable preparation pad inward to trap any residual dust and discard it in the solid hazardous waste container.
Doff the outer gloves inside the hood, followed by the lab coat, goggles, and respirator. Wash hands thoroughly with soap and water.
Spill Management Protocol
In the event of an accidental release outside of the C-PEC, immediate containment is required to prevent widespread aerosolization.
Isolate: Evacuate non-essential personnel from the immediate area and restrict access.
Upgrade PPE: Responders must don full PPE, including a P100 respirator and heavy-duty nitrile utility gloves[2].
Wet Containment: Never dry-sweep an amine hydrochloride powder. Dry sweeping forces the fine particulates into the air. Instead, gently cover the spill with absorbent paper towels and carefully wet them with water or 70% ethanol to dissolve and trap the salt.
Clean and Decontaminate: Wipe the area from the perimeter inward. Wash the surface with a mild detergent solution, followed by a final water rinse.
Dispose: Place all contaminated cleanup materials into a sealable hazardous waste bag.
Waste Management and Disposal Plan
The strictly regulates the disposal of laboratory chemicals. Drain disposal of N-(1-Phenylethyl)-1-propanamine hydrochloride solutions is strictly prohibited[4].
Aqueous Waste: Collect all liquid waste (e.g., from equipment rinsing or experimental assays) in a compatible, clearly labeled High-Density Polyethylene (HDPE) carboy.
Solid Waste: Dispose of all contaminated consumables (gloves, prep pads, empty vials) in a designated solid hazardous waste bin lined with a poly bag.
Satellite Accumulation Area (SAA): Waste must be stored in a designated SAA at or near the point of generation. According to, an SAA may hold up to 55 gallons of hazardous waste[5]. Containers must remain closed at all times unless actively adding waste, and must be clearly labeled with the words "Hazardous Waste" and the specific chemical constituents[4].
Workflow Visualization
The following diagram illustrates the self-validating logical workflow for handling and disposing of this chemical.
Logical workflow for the safe handling, exposure control, and disposal of amine hydrochloride APIs.
References
N-(1-phenylethyl)propan-1-amine Chemical Properties. National Institutes of Health (NIH) / PubChem. Available at:[Link]
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at:[Link]
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available at:[Link]
Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at: [Link]